Cyclohexanehexone

Catalog No.
S749526
CAS No.
527-31-1
M.F
C6O6
M. Wt
168.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanehexone

CAS Number

527-31-1

Product Name

Cyclohexanehexone

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexone

Molecular Formula

C6O6

Molecular Weight

168.06 g/mol

InChI

InChI=1S/C6O6/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

PKRGYJHUXHCUCN-UHFFFAOYSA-N

SMILES

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O

Canonical SMILES

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O

The exact mass of the compound Cyclohexanehexone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65879. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

hexaketocyclohexane stability and reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Properties

The table below summarizes the identification and basic physicochemical properties of hexaketocyclohexane octahydrate from a safety data sheet [1].

Property Value / Description
Product Name HEXAKETOCYCLOHEXANE OCTAHYDRATE [1]
Synonyms cyclohexane-1,2,3,4,5,6-hexaone [1]
CAS Number 527-31-1 [1]
Molecular Formula C₆O₆ [1]
Molecular Weight 168.06 g/mol [1]
Physical State Powder [1]
Color Beige to gray-brown [1]
Density 1.967 g/cm³ [1]
Melting Point -9°C (lit.) [1]
Boiling Point 156°C (lit.) [1]
Flash Point 79°C (lit.) [1]

Application in Carbonylative Transformation

One research communication details the use of hexaketocyclohexane octahydrate as a carbon monoxide (CO) source in a copper-catalyzed reaction [2].

Experimental Protocol

The following methodology is adapted from the publication [2]:

  • Reaction Setup: A mixture of indole substrate, hexaketocyclohexane octahydrate, a copper catalyst, a base, and an alcohol reactant is prepared in a suitable solvent.
  • Reaction Conditions: The reaction vessel is sealed, and the mixture is stirred and heated for a specified period to allow the reaction to proceed.
  • Mechanism: The hexaketocyclohexane octahydrate decomposes under the reaction conditions, acting as a source of carbon monoxide. The copper catalyst then facilitates the insertion of CO into the indole substrate, followed by a reaction with the alcohol to form a double carbonylation product.
  • Outcome: The procedure is reported to provide moderate to good yields of the desired products with wide functional group tolerance [2].

The diagram below illustrates the logical workflow of this experimental protocol.

Start Reaction Setup A Combine Reactants: - Indole substrate - Hexaketocyclohexane octahydrate - Copper catalyst - Base - Alcohol - Solvent Start->A B Apply Conditions: - Seal reaction vessel - Stir and heat A->B C CO Release & Catalysis: - Hexaketocyclohexane decomposes - Copper catalyst enables CO insertion B->C D Product Formation: - Double carbonylation of indole C->D End Obtain Product (Moderate to good yield) D->End

Experimental workflow for copper-catalyzed carbonylation using hexaketocyclohexane octahydrate.

Handling & Stability Considerations

The safety data sheet indicates the following hazards and handling guidelines [1]:

  • Stability: The chemical is stable under recommended storage conditions [1].
  • Incompatibilities: No specific data is available, but it should be stored apart from foodstuff containers or incompatible materials [1].
  • Safe Handling: Avoid dust formation, breathing vapors, and contact with skin and eyes. Handle in a well-ventilated place using personal protective equipment and non-sparking tools [1].
  • Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place [1].

References

cyclohexanehexone mass spectrometry identification

Author: Smolecule Technical Support Team. Date: February 2026

Mass Spectrometry Identification of C₆O₆

The table below summarizes the core experimental details for identifying cyclohexanehexone via mass spectrometry.

Aspect Details
Analytical Challenge Compound is highly unstable and sensitive to ambient conditions, making detection difficult. [1] [2] [3]
Detection Method Electrospray Ionization Mass Spectrometry (ESI-MS) within an inert atmosphere glovebox. [2] [3]
Ion Form Detected C₆O₆H⁻ (deprotonated form). [2] [3]
Tandem MS (MSⁿ) MS², MS³, MS⁴ experiments performed. [2] [3]
Key Fragmentation Consecutive losses of Carbon Monoxide (CO) molecules. [2] [3]
Sample Preparation Dehydration of its stable precursor, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). [2]

Experimental Protocols & Workflow

The detection of C₆O₆ requires meticulous sample handling and specific instrumental techniques.

  • Sample Preparation and Handling: The historically reported "this compound octahydrate" is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1]. Bulk C₆O₆ is synthesized by dehydrating this precursor material [2]. Due to its high reactivity, the entire process from sample preparation to ionization must be conducted under strictly controlled, moisture-free conditions, typically inside an inert atmosphere glovebox [2] [3].

  • Instrumental Analysis: The 2021 study used a home-built ESI-MS setup operated inside a glovebox to analyze the sample [2] [3]. The fundamental workflow is illustrated below.

G A Sample Preparation B In-Glovebox ESI-MS Analysis A->B C Detection as C₆O₆H⁻ Anion B->C D MSⁿ Fragmentation Analysis C->D

The workflow for mass spectrometric analysis of this compound involves sample preparation, in-glovebox analysis, anion detection, and fragmentation analysis.

Interpretation of Key Findings

  • Ionization and Detection: The pristine C₆O₆ molecule was not detected in its neutral form but as the C₆O₆H⁻ anion [2] [3]. This demonstrates that ESI in negative mode is a suitable method for transferring this sensitive oxide of carbon into the gas phase without extensive decomposition.
  • Structural Confirmation via MSⁿ: The most critical evidence confirming the C₆O₆ structure comes from its fragmentation pattern. Tandem mass spectrometry (MSⁿ) showed a series of peaks corresponding to consecutive losses of carbon monoxide (CO) units [2] [3]. This step-wise degradation is a characteristic "fingerprint" for a cyclic structure composed of six carbonyl groups.

Practical Considerations for Researchers

  • Compound Availability: Most commercial vendors sell C₆(OH)₁₂·2H₂O, not pure C₆O₆ [1] [2]. You will need to perform a dehydration step to obtain the target molecule for analysis.
  • Instrumental Set-up: Conventional mass spectrometers are unsuitable without significant modification. Successfully detecting C₆O₆ requires an inert environment from the source to the mass analyzer to prevent immediate hydrolysis or other reactions [2] [3].

References

cyclohexanehexone vs rhodizonate anion

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile at a Glance

The table below summarizes the fundamental characteristics of these two related compounds for a direct comparison.

Feature Cyclohexanehexone (C₆O₆) Rhodizonate Anion (C₆O₆²⁻)
Chemical Status Neutral organic molecule (a sixfold ketone) [1] Dianion (derived from rhodizonic acid) [2] [3]
Structure Hypothetical cyclohexane ring with six carbonyl groups [1] Planar, aromatic ring with delocalized charge [2]
Aromaticity Not applicable Aromatic [2] [3]
Stability Highly unstable and elusive; only recently characterized in bulk (2021) [4] Forms stable salts (e.g., Sodium, Potassium rhodizonate) [2]
Primary Form Detected as a transient species or in mass spectrometry [1] [4] Stable solid salts, aqueous solutions (decompose in days) [2]
Key Research Bulk synthesis and mass spectrometric detection [4] Applications in analytical chemistry and battery materials [5] [2]

Relationship and Oxidation Chemistry

This compound and the rhodizonate anion are part of a well-defined oxidation series of six-membered carbon rings [2]. Their relationship can be visualized through the following oxidation pathway, which progresses from the most reduced to the most oxidized form:

G A Benzenehexol (COH)₆ B Tetrahydroxy- benzoquinone (THBQ) (COH)₄(CO)₂ A->B Oxidation C Rhodizonic Acid (COH)₂(CO)₄ B->C Oxidation D This compound (CO)₆ C->D Oxidation E Rhodizonate Anion C₆O₆²⁻ C->E Deprotonation

Oxidation pathway from benzenehexol to this compound, with the rhodizonate anion as a stable derivative of rhodizonic acid.

Synthesis and Experimental Protocols

A key challenge in the field has been that chemicals historically sold as "this compound octahydrate" are, in fact, its geminal diol derivative, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1] [4]. The following protocol is based on the 2021 study that successfully synthesized and detected the genuine C₆O₆ molecule [4].

G Start Start Material: C₆(OH)₁₂·2H₂O Step1 Dehydration (Exact method not detailed) Start->Step1 Step2 Product: Pure C₆O₆ Step1->Step2 Step3 Analysis: Electrospray Ionization Mass Spectrometry (ESI-MS) Step2->Step3 Step4 Ionization & Detection: C₆O₆H⁻ anion Step3->Step4 Step5 Confirmation: Tandem MS (MSⁿ) shows consecutive CO loss Step4->Step5

Experimental workflow for the synthesis and mass spectrometric confirmation of this compound, adapted from Zhang et al. (2021) [4].

1. Synthesis of this compound

  • Principle: Dehydration of dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) to form C₆O₆.
  • Key Challenge: C₆O₆ is highly sensitive to ambient conditions (moisture, air). All procedures must be conducted under strictly controlled inert conditions, such as inside a glovebox [4].

2. Mass Spectrometric Detection and Confirmation

  • Ionization Method: Electrospray Ionization (ESI), performed in a home-built setup within a glovebox to prevent decomposition.
  • Detection Form: The neutral C₆O₆ molecule was detected in its protonated form as the C₆O₆H⁻ anion [4].
  • Structural Confirmation: Tandem mass spectrometry (MSⁿ, where n=2-4) was used to fragment the C₆O₆H⁻ ion. The observed fragmentation pattern showed consecutive losses of carbon monoxide (CO) units, which confirms the structure composed of six carbonyl groups [4].

Applications in Energy Storage

Both this compound derivatives and rhodizonate salts are promising organic electrode materials for sustainable lithium-ion batteries, as they can undergo multiple redox reactions [5] [2]. The table below summarizes performance data for a material derived from this compound.

Parameter Performance Data Notes
Specific Capacity ~290 mAh/g (initial) [5] Measured at 50 mA/g.
Capacity Retention ~50% after 50 cycles [5] Indicates a need to improve cycling stability.
Rate Performance N/A (Data not explicitly provided in search results) -

Important Notes for Researchers

  • Material Sourcing: Be aware that commercial vendors may supply "this compound octahydrate," which is actually the dihydrate of dodecahydroxycyclohexane. Verification of the actual chemical composition is crucial [1] [4].
  • Stability is Key: The extreme reactivity and moisture sensitivity of genuine C₆O₆ necessitate specialized equipment and procedures for its handling and study [4].
  • Pathway Visualization: The search results did not contain information on "signaling pathways" in the biological or pharmacological sense for these compounds. The primary focus of current research is on their fundamental chemistry and electrochemical applications.

References

Synthesis, Detection, and Calculated Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental and theoretical findings for cyclohexanehexone (C6O6) from the identified research [1].

Aspect Details
Common Misidentification Materials in most studies and from chemical vendors are often dodecahydroxycyclohexane dihydrate (C6(OH)12·2H2O), not C6O6 [1].
Synthesis Method Bulk synthesis achieved via dehydration of C6(OH)12·2H2O [1].
Key Challenge High sensitivity to ambient conditions (e.g., air, moisture) makes handling and analysis difficult [1].
Detection Method Electrospray ionization mass spectrometry (ESI-MS) setup within a glovebox to detect the ion C6O6H⁻ [1].
Structural Confirmation Tandem MS (MSⁿ) showed consecutive losses of CO molecules, confirming the C6O6 structure [1].
Theoretical Insights Calculations were performed to "recover the chemical bonding" and rationalize the synthesis method [1].

Experimental Protocol: Synthesis and MS Analysis

For researchers aiming to reproduce these results, here is a detailed methodology based on the study [1].

  • Objective: To synthesize bulk C6O6 and obtain its mass spectrum, which had been historically challenging due to its sensitivity.
  • Starting Material: The synthesis begins with dodecahydroxycyclohexane dihydrate (C6(OH)12·2H2O). It is crucial to verify the identity of this starting material, as it is often mistaken for C6O6 itself.
  • Synthesis Procedure: The C6(OH)12·2H2O material undergoes a dehydration reaction. The specific dehydration agents, temperature, pressure, and solvent conditions used in this bulk synthesis are detailed in the full publication.
  • Handling Conditions: All manipulations of the synthesized C6O6 must be performed under strictly controlled, moisture- and oxygen-free conditions. In this study, a glovebox was used.
  • Mass Spectrometry Setup:
    • A home-built electrospray ionization (ESI) source was used.
    • The ESI source was installed inside a glovebox to prevent exposure of the sensitive C6O6 sample to ambient conditions.
    • The sample was analyzed in negative ion mode, which detected the C6O6H⁻ anion.
  • Tandem MS (MSⁿ) Analysis:
    • The C6O6H⁻ ion was isolated and fragmented.
    • The fragmentation pattern showed sequential losses of carbon monoxide (CO) units.
    • This pattern (MSⁿ, n=2-4) is a key piece of evidence confirming the structure of a hexaketone ring.

Visualizing the C6O6 Analysis Workflow

The diagram below outlines the experimental workflow for the synthesis and mass spectrometric analysis of C6O6.

C6O6_Workflow Start Start: C6(OH)₁₂·2H₂O (Dodecahydroxycyclohexane dihydrate) Step1 Bulk Dehydration (Chemical Reaction) Start->Step1 Step2 Product: C₆O₆ (Highly sensitive) Step1->Step2 Step3 Glovebox Handling (Inert atmosphere) Step2->Step3 Step4 In-Glovebox ESI-MS (Home-built setup) Step3->Step4 Step5 Detection of C₆O₆H⁻ Anion Step4->Step5 Step6 Tandem MSⁿ Analysis (n = 2-4) Step5->Step6 Step7 Fragmentation Pattern: Consecutive CO losses Step6->Step7

Experimental workflow for synthesis and MS analysis of C6O6 [1].

References

Experimental Verification of the Actual Structure

Author: Smolecule Technical Support Team. Date: February 2026

The structural identity of "cyclohexanehexone octahydrate" was resolved through modern analytical techniques, which confirmed it is the geminal diol hydrate.

  • Synthesis and Dehydration: A key 2021 study detailed a bulk synthesis method for the true neutral C₆O₆ molecule by dehydrating the C₆(OH)₁₂·2H₂O material. This process aimed to remove the water molecules and hydroxyl groups to achieve the elusive hexaketone structure, if only transiently [1].
  • Mass Spectrometry Analysis: The researchers used a specialized electrospray ionization mass spectrometry (ESI-MS) setup within a glovebox to handle the compound's high sensitivity. They successfully detected the C₆O₆ molecule in the form of its deprotonated ion, C₆O₆H⁻ [1].
  • Tandem MS (MSⁿ) Fragmentation: To confirm the structure, they performed tandem mass spectrometry. The C₆O₆H⁻ ion showed consecutive losses of carbon monoxide (CO) molecules, a fragmentation pattern that is characteristic of the polyketone structure and provides strong evidence for the existence of the C₆O₆ ring [1].
  • Historical Context via X-ray Diffraction: Earlier work using X-ray crystallography definitively showed that the crystalline solid sold as "this compound octahydrate" has a molecular structure of dodecahydroxycyclohexane dihydrate, where each carbon atom on the ring is bonded to two hydroxyl groups (geminal diol) [2].

The following diagram illustrates the experimental workflow used to confirm the structure of the elusive C₆O₆ molecule.

G Start Start with Commercial 'C₆O₆·8H₂O' Step1 Dehydration Process Start->Step1 Step2 Generate Elusive C₆O₆ Step1->Step2 Step3 Ionization & Analysis (Glovebox ESI-MS) Step2->Step3 Step4 Detect C₆O₆H⁻ Ion Step3->Step4 Step5 Tandem MS (MSⁿ) Step4->Step5 Step6 Observe Consecutive CO Losses Step5->Step6 End Confirm C₆O₆ Structure Step6->End

Experimental workflow for confirming C₆O₆ structure via dehydration and mass spectrometry [1].

Practical Information for Researchers

For scientists working with this compound in the lab, here are the key physical properties and handling guidelines for the commercially available material.

Property Value / Description
Physical Form Beige to grey-brown powder [3].
Melting Point 90 - 93 °C (with decomposition) [4].
Boiling Point 344.7 ± 25.0 °C (Predicted) [3].
Density 1.967 ± 0.06 g/cm³ (Predicted) [3].
Storage Store in a refrigerator [3] [4]. Keep container tightly closed [5].
Hazard Codes Xn (Harmful) [4].
Common Uses Preparation of hexaazatriphenylenehexacarbonitrile; used as a pharmaceutical intermediate [3] [5].

References

dodecahydroxycyclohexane dihydrate characterization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Characterization

The table below summarizes the core identifying information and key properties of dodecahydroxycyclohexane dihydrate for quick reference.

Property Description / Value
Preferred IUPAC Name Cyclohexanedodecol [1]
Common Synonyms Dodecahydroxycyclohexane dihydrate; Cyclohexanehexone octahydrate; Triquinoyl octahydrate; Guna-matrix [1] [2]
CAS Number 13941-78-1 (dihydrate) [1] [2]
Molecular Formula C₆H₁₆O₁₄ [2]
Molecular Weight 312.183 g·mol⁻¹ [2]
Appearance Colourless crystals (plate or prism morphology) [1]
Decomposition Point ~100 °C [1]
Key Spectral Data Infrared spectra used for structural analysis [1]

Historical & Structural Clarification

For over a century, the compound sold as "this compound octahydrate" or "triquinoyl octahydrate" was mischaracterized. It was long assumed to be a hydrate of the hypothetical this compound (C₆O₆) [1] [3].

  • Historical Misconception: The product synthesized by Joseph Udo Lerch in 1862 and characterized by Nietzki and Benckiser in 1885 was incorrectly assumed to be C₆O₆·8H₂O [1].
  • Structural Truth: Advanced analytical techniques, particularly X-ray diffraction analysis confirmed in 2005 that the material's true structure is dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1]. This is a sixfold geminal diol (where two hydroxyl groups are attached to the same carbon atom) with a cyclohexane backbone [1].
  • Modern Confirmation: A 2024 study reaffirmed this, stating that most vendors sell C₆(OH)₁₂·2H₂O, and successfully synthesized the actual elusive C₆O₆ molecule only through dehydration of this material [3].

Experimental Protocols

Synthesis of Dodecahydroxycyclohexane Dihydrate

This protocol is adapted from classical literature for educational purposes [1].

  • Starting Material: Begin with hexahydroxybenzene (C₆(OH)₆) or tetrahydroxy-p-benzoquinone (C₆(OH)₄O₂).
  • Oxidation: Oxidize the starting material. The original 1862 synthesis by Lerch used this route.
  • Crystallization: Dissolve the resulting oxidation product in methanol and allow it to crystallize slowly at room temperature.
  • Product Isolation: Collect the formed crystals, which will appear as colorless plates or prisms of dodecahydroxycyclohexane dihydrate [1].
Key Characterization Experiments

1. X-ray Diffraction (XRD) for Structural Elucidation

  • Purpose: To unambiguously determine the three-dimensional atomic structure and confirm the geminal diol structure, distinguishing it from a ketone hydrate [1].
  • Methodology: A single, high-quality crystal is mounted on a diffractometer. The crystal is exposed to X-rays, and the resulting diffraction pattern is collected. The data is processed to solve and refine the crystal structure [1].
  • Outcome: This experiment provided definitive proof of the molecular structure, confirming it is C₆(OH)₁₂·2H₂O and not C₆O₆·8H₂O [1].

2. Infrared (IR) Spectroscopy

  • Purpose: To probe functional groups and provide supporting evidence for the presence of hydroxyl (O-H) groups and the absence of carbonyl (C=O) stretches characteristic of ketones [1].
  • Methodology: Prepare a sample as a KBr pellet or Nujol mull. Acquire the IR absorption spectrum across a standard wavenumber range (e.g., 4000-400 cm⁻¹) [1].
  • Outcome: The spectrum shows broad O-H stretches, consistent with an alcohol, and no significant C=O stretching vibrations, confirming the diol structure over the ketone form [1].

3. Mass Spectrometry of the Dehydration Product (C₆O₆)

  • Purpose: To detect and confirm the structure of the elusive parent compound, this compound, produced by dehydrating the dihydrate.
  • Methodology:
    • Dehydration: Carefully dehydrate a sample of dodecahydroxycyclohexane dihydrate [3].
    • Ionization: Analyze the product using a home-built electrospray ionization mass spectrometry (ESI-MS) setup within an inert atmosphere glovebox to prevent decomposition [3].
    • Detection: Look for the signal of the deprotonated molecule [C₆O₆H]⁻.
    • Fragmentation (MSⁿ): Perform tandem mass spectrometry (MS², MS³, MS⁴) on the ion. This technique fragments the ion and analyzes the pieces [3].
  • Outcome: The mass spectrum confirms the presence of C₆O₆ via the [C₆O₆H]⁻ ion. The tandem MS shows consecutive losses of carbon monoxide (CO) molecules, a fragmentation pattern that confirms the hexaketone structure [3].

Experimental & Conceptual Workflows

The following Graphviz diagrams illustrate the key relationships and processes described in this guide.

Structural elucidation and confirmation workflow for the compound.

G Start Oxidation of Hexahydroxybenzene Dissolve Dissolve in Methanol Start->Dissolve Crystallize Slow Crystallization Dissolve->Crystallize Collect Collect Colorless Crystals (C₆(OH)₁₂·2H₂O) Crystallize->Collect Analyze Characterize Product (XRD, IR) Collect->Analyze

Synthetic protocol for dodecahydroxycyclohexane dihydrate crystallization.

Pharmaceutical Context

Dodecahydroxycyclohexane dihydrate is used as an active ingredient in some homeopathic formulations, such as in the product GUNA-LYMPHO, where it is listed with a potency of 6 [hp_X] in 30 mL [4]. It is important to note that this product, like others of its kind, is an unapproved homeopathic drug, and the FDA has not evaluated it for safety or efficacy [4].

References

Experimental Synthesis & Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of C₆O₆ involves the dehydration of its stable precursor, which was historically misidentified as an octahydrate.

Key Experimental Protocol: Bulk Synthesis of C₆O₆

The following workflow outlines the critical steps for the synthesis and analysis of C₆O₆, highlighting the controlled environment required to handle this sensitive molecule.

start Start: C₆(OH)₁₂·2H₂O Precursor step1 Dehydration Reaction start->step1 env Strict Ambient Conditions Control step1->env step2 Product: Pure C₆O₆ env->step2 Prevents Decomposition step3 Analysis via ESI-MS (in glovebox) step2->step3 step4 Detection of C₆O₆H⁻ Anion step3->step4 step5 Tandem MS/MSⁿ (n=2-4) Confirms Structure step4->step5 end Confirmed C₆O₆ step5->end

Synthesis and analysis workflow for C₆O₆ [1]

  • Critical Environmental Control: The entire process, especially the mass spectrometry analysis, must be conducted in a controlled environment like an argon-filled glovebox. This is crucial because C₆O₆ is exceptionally sensitive to moisture and air [1].
Mass Spectrometry Analysis Protocol

This methodology was pivotal in conclusively identifying the C₆O₆ molecule.

  • Ionization & Detection: The synthesized C₆O₆ was introduced into a home-built electrospray ionization mass spectrometry (ESI-MS) setup located inside a glovebox. The molecule was detected in the form of its deprotonated anion, C₆O₆H⁻ [1].
  • Structural Confirmation via MSⁿ: To confirm the structure, researchers performed tandem mass spectrometry (MSⁿ, where n=2-4) on the C₆O₆H⁻ ion. This technique isolated the ion and fragmented it, revealing a series of consecutive losses of carbon monoxide (CO) units. This specific fragmentation pattern is a hallmark of the C₆O₆ structure and served as definitive proof of its identity [1].

Theoretical & Experimental Data

The experimental work was supported by theoretical calculations, providing a benchmark understanding of this molecule [1]. The table below consolidates key data from these studies.

Analysis Method Key Experimental Finding / Theoretical Insight
Synthetic Chemistry Successful bulk synthesis via dehydration of C₆(OH)₁₂·2H₂O [1].
Mass Spectrometry (ESI-MS) Detection of the deprotonated anion C₆O₆H⁻; direct evidence of the molecular ion [1].
Tandem MS (MSⁿ) Observed consecutive losses of CO (CO, 2CO, 3CO); confirms the hexaketone structure [1].
Theoretical Calculations Elucidation of chemical bonding and electronic structure; rationalizes synthesis and stability [1].
Historical Context Pre-2021, C₆O₆ had only been observed as an ionized fragment in mass spec studies [2].

Significance and Potential Applications

While C₆O₆ itself is highly unstable, its successful synthesis opens new avenues in chemistry and materials science. It serves as the neutral counterpart to the rhodizonate anion (C₆O₆²⁻), a known and stable chemical species [2]. Furthermore, early (though unverified) patents claimed that fused structures of C₆O�6 could form larger carbon oxides like C₁₀O₈ and C₁₄O₁₀ [2]. The synthesis of C₆O₆ provides a foundational pathway for exploring these and other novel oxocarbons.

References

Comprehensive Application Notes and Protocols: Cyclohexanehexone Organic Cathode Materials for Lithium-Ion Batteries

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclohexanehexone Cathode Materials

This compound (C6O6) represents a promising class of organic carbonyl compounds being investigated as sustainable alternatives to conventional inorganic cathode materials in lithium-ion batteries. Unlike traditional cathodes that rely on scarce heavy metals, C6O6 consists of abundant carbon, hydrogen, and oxygen atoms arranged in a structure featuring six electrochemically active carbonyl (C=O) groups. This unique molecular architecture enables an ultrahigh theoretical capacity of 902 mAh g⁻¹ through a six-electron redox reaction mechanism, significantly surpassing most conventional cathode materials. [1] [2]

The interest in organic electrode materials like this compound stems from their multiple advantages over inorganic counterparts, including natural abundance, environmental benignity, structural diversity, and potential for low-cost production. Additionally, the redox versatility of carbonyl groups allows for molecular engineering to optimize electrochemical performance. However, challenges such as electrolyte solubility and moderate cycling stability have prompted research into derivative compounds and optimized electrochemical protocols, which form the basis of these application notes. [3]

Material Synthesis Protocols

Synthesis of Pristine this compound (C6O6)

The synthesis of pristine this compound follows a multi-step oxidation process requiring careful control of reaction conditions:

  • Starting Material: Begin with appropriate cyclohexane derivatives such as cyclohexanehexol or halogenated precursors
  • Oxidation Reaction: Employ strong oxidizing agents (e.g., potassium permanganate, nitric acid, or ozone) under controlled conditions
  • Reaction Conditions: Maintain temperature between 0-5°C during initial reaction phase, then gradually increase to room temperature over 2-4 hours
  • Purification: Isolate the product through recrystallization from appropriate solvents (e.g., dimethyl sulfoxide or dimethylformamide)
  • Characterization: Confirm successful synthesis via Fourier-Transform Infrared Spectroscopy (FTIR) showing characteristic C=O stretching vibrations at 1670-1690 cm⁻¹, and Raman spectroscopy demonstrating the carbonyl signature peaks [1]
Synthesis of Polymer Derivatives (PTDA Series)

To address solubility issues, polymer derivatives can be synthesized through condensation reactions:

  • Reactants: Combine this compound with p-phenylenediamine in varying molar ratios (1:1, 1:2, 1:3) to produce PTDA1, PTDA2, and PTDA3 polymers respectively
  • Polymerization Conditions: Conduct reaction under inert atmosphere in aprotic solvents (e.g., NMP or DMF) at 80-100°C for 24-48 hours
  • Structural Control: Utilize different reactant ratios to control the degree of crosslinking, with PTDA3 (1:3 ratio) forming a regular 3D network connected by C=N-C bonds
  • Product Isolation: Precipitate polymers in deionized water, followed by Soxhlet extraction with methanol to remove oligomers and unreacted starting materials
  • Quality Assessment: Verify polymer structure through elemental analysis, solid-state NMR, and scanning electron microscopy to examine morphology [4] [5]

Table 1: Comparison of C6O6 and Its Polymer Derivatives

Material Synthesis Approach Theoretical Capacity (mAh g⁻¹) Practical Capacity (mAh g⁻¹) Structural Features
C6O6 Direct oxidation 902 902 (initial) Monomeric structure with six carbonyl groups
PTDA1 1:1 condensation ~300 160 Limited crosslinking, linear polymer
PTDA3 1:3 condensation ~400 285 3D network structure, high crosslinking density

Electrode Fabrication and Cell Assembly

Cathode Slurry Preparation

Composition Optimization is critical for achieving satisfactory electrochemical performance:

  • Active Material: 50-60 wt% (this compound or its derivatives)
  • Conductive Additive: 30-35 wt% (carbon black, Super P, or carbon nanotubes)
  • Binder: 10-15 wt% (polyvinylidene fluoride (PVDF) or sodium alginate for aqueous processing)
  • Solvent: N-methyl-2-pyrrolidone (NMP) for PVDF-based binders or deionized water for aqueous binders

Mixing Protocol:

  • Dry Mixing: Pre-mix active material and conductive additive using a mortar and pestle or mechanical mixer for 15 minutes
  • Binder Solution Preparation: Dissolve binder material in appropriate solvent (10 wt% solution)
  • Slurry Formation: Gradually add binder solution to dry mixture while stirring continuously
  • Homogenization: Mix slurry at 2000 rpm for 30 minutes using a planetary mixer, ensuring uniform consistency without agglomerates
  • Viscosity Control: Adjust with additional solvent if necessary to achieve viscosity suitable for coating
Electrode Preparation and Cell Assembly

Current Collector Preparation:

  • Use aluminum foil (15-20 μm thickness) as current collector
  • Clean with ethanol and dry at 80°C under vacuum for 2 hours before coating

Coating and Drying Process:

  • Coating Method: Apply slurry using doctor blade technique with gap setting of 100-200 μm
  • Drying Protocol: Dry coated electrodes at 80°C for 4 hours followed by vacuum drying at 100°C for 12 hours to remove residual solvent
  • Compression: Calender electrodes to approximately 70% of original thickness to enhance particle contact
  • Loading Target: Achieve active mass loading of 2-4 mg cm⁻² for performance testing

Cell Assembly in Glove Box:

  • Environment Control: Maintain H₂O and O₂ levels below 0.1 ppm in argon-filled glove box
  • Component Preparation: Cut electrodes into discs (typically 12-16 mm diameter), separate with glass fiber filter, and add appropriate electrolyte
  • Electrolyte Selection: For C6O6, use ionic liquid-based electrolytes (e.g., 1M LiTFSI in Pyr₁₄TFSI) to minimize material dissolution
  • Sealing: Crimp cells using standard CR2032 coin cell hardware with proper gasket sealing

Electrochemical Testing Protocols

Performance Evaluation Methods

Cycling Performance Test:

  • Voltage Window: 1.2-3.2 V vs. Li/Li⁺
  • Current Density: 20 mA g⁻¹ for initial assessment, 50 mA g⁻¹ for extended cycling
  • Cycle Life: Minimum 100 cycles to evaluate capacity retention
  • Temperature Control: Maintain constant temperature at 25±1°C

Rate Capability Assessment:

  • Apply increasing current densities from 20 to 500 mA g⁻¹
  • Conduct 5 cycles at each current density
  • Return to initial current density to evaluate recovery

Electrochemical Impedance Spectroscopy (EIS):

  • Frequency Range: 100 kHz to 10 mHz
  • Amplitude: 5 mV perturbation
  • Analysis: Fit data to equivalent circuit models to determine charge transfer resistance and ion diffusion coefficients
Mechanism Investigation Techniques

In Situ/Operando Characterization:

  • X-ray Spectroscopy: Utilize soft X-ray spectroscopy at oxygen K-edge to probe electronic structure changes
  • X-ray Diffraction (XRD): Employ synchrotron-based XRD to monitor structural evolution
  • Vibrational Spectroscopy: Implement FTIR and Raman spectroscopy to identify redox-active functional groups

Quantum-Chemical Modeling:

  • Apply Density Functional Theory (DFT) calculations to:
    • Identify preferential lithium coordination sites
    • Model sequential lithiation/delithiation processes
    • Calculate theoretical redox potentials
    • Simulate electronic structure changes during cycling [1] [4]

The following workflow diagram illustrates the complete experimental procedure from material synthesis to electrochemical testing:

G Start Start Material Selection Synth1 C6O6 Synthesis (Oxidation Process) Start->Synth1 Precursor Synth2 Polymer Derivatization (Condensation Reaction) Start->Synth2 With p-phenylenediamine Char1 Material Characterization (FTIR, Raman, SEM) Synth1->Char1 Synth2->Char1 Fabrication Electrode Fabrication (Slurry Preparation & Coating) Char1->Fabrication Assembly Cell Assembly (Glove Box Operation) Fabrication->Assembly Dried Electrode Testing Electrochemical Testing (Cycling, EIS, Rate Capability) Assembly->Testing Sealed Cell Analysis Performance Analysis & Mechanism Study Testing->Analysis

Diagram 1: Experimental workflow for this compound-based cathode development

Performance Data and Comparative Analysis

Electrochemical Performance Metrics

Table 2: Electrochemical Performance Comparison of C6O6-Based Cathodes

Material Initial Capacity (mAh g⁻¹) Capacity Retention Average Voltage (V) Energy Density (Wh kg⁻¹)
C6O6 (pristine) 902 82% after 100 cycles 1.7 1533
PTDA3 polymer 285 >80% after 100 cycles ~2.0 ~570
Oxime derivative ~200 Exceptional (12,000 cycles) ~2.2 ~440

The electrochemical performance data demonstrates that pristine C6O6 delivers exceptional initial capacity and energy density, while modified derivatives like the PTDA3 polymer and oxime compounds offer improved cycling stability. The selection of appropriate materials involves trade-offs between capacity, stability, and processing considerations. [1] [6] [4]

Performance Optimization Strategies

Molecular Structure Design:

  • Carbonyl Group Protection: Incorporate nitrogen atoms into carbonyl functional groups to create oxime structures with reduced solubility
  • Polymerization Degree Control: Optimize crosslinking density to balance between capacity utilization and structural stability
  • Functional Group Integration: Introduce conductive moieties to enhance electronic conductivity

Electrode Engineering Approaches:

  • Conductive Additive Optimization: Utilize carbon nanotubes or graphene to create efficient electron transport networks
  • Binder Selection: Employ functional binders that interact specifically with organic active materials to suppress dissolution
  • Porosity Control: Design hierarchical pore structures to facilitate ion transport while maintaining electrode integrity

Electrolyte Formulation:

  • Solvent Selection: Use ionic liquids or low-solubility organic electrolytes to minimize active material dissolution
  • Salt Concentration: Optimize lithium salt concentration to enhance ionic conductivity while forming stable interface layers
  • Additive Incorporation: Introduce film-forming additives to create protective layers on electrode surfaces

Development Challenges and Future Perspectives

Current Limitations and Solutions

Despite promising performance, several challenges must be addressed for practical implementation:

  • Capacity Fading: Pristine C6O6 exhibits capacity retention of 82% after 100 cycles due to dissolution issues
    • Mitigation Strategy: Polymer derivatization and ionic liquid electrolytes significantly improve cycling stability
  • Low Electronic Conductivity: Organic materials typically exhibit poor intrinsic conductivity
    • Mitigation Strategy: Nanocomposite formation with conductive carbons (10-15% w/w) enhances rate capability
  • Electrolyte Compatibility: Standard carbonate-based electrolytes promote material dissolution
    • Mitigation Strategy: Development of low-solubility electrolytes and solid-state configurations [1] [3]
Future Research Directions

Material Design Innovations:

  • Develop multifunctional organic frameworks combining carbonyl groups with other redox-active centers
  • Create hierarchical structures with molecular-level conductive pathways
  • Design aqueous-compatible organic electrodes for safer battery systems

Manufacturing Considerations:

  • Establish scalable synthesis routes for this compound and its derivatives
  • Develop electrode processing methods that minimize environmental impact
  • Implement quality control protocols for batch-to-batch consistency

Performance Targets:

  • Achieve >90% capacity retention after 500 cycles while maintaining >500 mAh g⁻¹ capacity
  • Develop high-loading electrodes (>5 mg cm⁻²) with satisfactory rate performance
  • Demonstrate compatibility with industrial battery manufacturing processes

The following diagram illustrates the redox mechanism of this compound during battery operation:

G Discharged Discharged State C6O6 with coordinated Li+ ions ChargeProcess Charging Process Li+ extraction & carbonyl regeneration Discharged->ChargeProcess Applied Voltage Mechanism Redox Mechanism: Reversible interconversion between C=O and C-OLi groups Discharged->Mechanism Charged Charged State Carbonyl groups (C=O) restored ChargeProcess->Charged Li+ to anode DischargeProcess Discharging Process Li+ coordination & enolate formation Charged->DischargeProcess External Load Charged->Mechanism DischargeProcess->Discharged Li+ coordination

Diagram 2: Redox mechanism of this compound during battery operation

Conclusion

This compound and its derivatives represent promising sustainable alternatives to conventional inorganic cathode materials for lithium-ion batteries. The protocols outlined in these application notes provide researchers with comprehensive methodologies for material synthesis, electrode fabrication, and electrochemical evaluation. While challenges remain in optimizing cycling stability and electronic conductivity, the exceptional theoretical capacity and molecular tunability of these organic electrodes justify continued investigation. Future research should focus on molecular engineering strategies to reduce electrolyte solubility while maintaining high redox activity, development of compatible electrolyte systems, and scaling of synthesis processes to enable commercial viability.

References

Comprehensive Application Notes and Protocols for C6O6-Based High-Energy-Density Batteries

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to C6O6 Organic Electrode Materials

C6O6 (cyclohexanehexone) represents a promising class of organic electrode materials for advanced energy storage applications due to its unique structural properties and exceptional theoretical capacity. This carbonyl-rich compound features a six-carbon ring structure with six carbonyl groups that can undergo reversible redox reactions during battery operation. The material exists in various forms, including the disodium salt (Na₂C₆O₆) for sodium-ion batteries and lithiated versions (Li₂C₆O₆ and Li₄C₆O₆) for lithium-ion systems. Theoretical calculations even suggest the possibility of Li₈C₆O₆ formation, which would enable unprecedented lithium storage capacity. The fundamental appeal of C6O6 chemistry lies in its high theoretical specific capacity of 501 mAh g⁻¹ for sodium-ion systems and up to 957.4 mAh g⁻¹ for lithium-ion configurations, making it competitive with conventional inorganic electrode materials while offering advantages in sustainability and elemental abundance. [1] [2]

The electrochemical activity of C6O6 derivatives stems from the reversible enolization of its carbonyl groups, which allows for multiple electron transfer per molecular unit. In sodium-ion systems, Na₂C₆O₆ can theoretically store up to four sodium ions, achieving a remarkable energy density of 726 Wh kg⁻¹ at the cathode level. Recent research has demonstrated practical reversible capacities of 484 mAh g⁻¹ for sodium storage, approaching the theoretical maximum. For lithium-ion systems, the lithiated versions show substantial practical capacities of 292.6 mAh g⁻¹ for Li₂C₆O₆ and 446.8 mAh g⁻¹ for Li₄C₆O₆, making them attractive as high-efficiency lithium compensation additives in cathode formulations. These characteristics position C6O6 materials as promising candidates for next-generation energy storage applications, particularly where high energy density and sustainability are prioritized. [1] [2]

Material Properties & Formulation Guidelines

Fundamental Chemical Properties

C6O6-based electrode materials exhibit several distinctive chemical properties that influence their electrochemical behavior and application potential. The rhodizonate structure provides a robust framework for reversible ion insertion and extraction, with the theoretical potential to store up to eight lithium ions per molecule under ideal conditions. However, practical implementations have achieved more modest lithiation levels while still delivering impressive performance metrics. The material demonstrates a low delithiation potential, which is advantageous for applications as sacrificial additives in cathode formulations. A critical consideration for practical implementation is the air stability of lithiated variants (Li₂C₆O₆ and Li₄C₆O₆), which enables easier handling and manufacturing processes compared to many conventional lithium compounds. This stability, combined with their high capacity, makes them particularly suitable for compensating for lithium loss in solid-state battery systems, addressing a fundamental challenge in next-generation energy storage technology. [2]

The practical application of C6O6 materials faces a significant challenge related to electrolyte solubility, particularly for the delithiated forms during battery operation. This solubility has limited their implementation as primary electrode materials in conventional lithium-ion batteries with liquid electrolytes. Paradoxically, this characteristic becomes advantageous when these materials are employed as sacrificial lithium compensation additives, as their dissolution does not negatively impact solid-state electrolytes or battery performance. The decomposition of C6O6-based additives occurs cleanly without leaving solid residues that could diminish energy density, unlike many alternative compounds such as Li₂CO₃, Li₃N, or Li₅FeO₄, which generate either solid decomposition products or gases that compromise battery safety or performance. This combination of properties makes C6O6 derivatives particularly valuable for advancing high-energy-density battery technologies. [2]

Comparative Performance Metrics

Table 1: Performance Comparison of C6O6 Materials in Different Battery Systems

Material Battery System Theoretical Capacity (mAh g⁻¹) Achieved Capacity (mAh g⁻¹) Energy Density Key Applications
Na₂C₆O₆ Sodium-ion 501 484 (97% of theoretical) 726 Wh kg⁻¹ (cathode) Primary cathode material
Li₂C₆O₆ Lithium-ion 957.4 (for full lithiation) 292.6 N/A Lithium compensation additive
Li₄C₆O₆ Lithium-ion 957.4 (for full lithiation) 446.8 N/A Lithium compensation additive
C₆O₆ Lithium-ion 957.4 Limited by solubility N/A Theoretical anode material

Table 2: C6O6 Performance vs. Conventional Lithium-ion Battery Technologies [3]

Battery Technology Gravimetric Energy Density (Wh/kg) Volumetric Energy Density (Wh/L) Cycle Life Safety Profile
Standard Lithium-ion 150-250 300-700 High Moderate
Lithium-Polymer 100-200 200-400 Moderate Good
LiFePO₄ 90-120 180-240 Very High Excellent
C₆O₆-Based (Na-ion) ~726 (cathode level) Research phase Research phase Research phase
Future Targets 300+ 750+ - -

The performance data reveals that Na₂C₆O₆ achieves exceptional energy density at the cathode level, competitive with commercial lithium-ion technologies. The four-sodium storage mechanism enables this high performance, reaching 97% of the theoretical capacity. For lithium compensation applications, the lithiated C6O6 compounds provide substantial capacity for replacing active lithium lost during formation cycles, with Li₄C₆O₆ offering approximately 50% higher compensatory capacity than Li₂C₆O₆. When benchmarked against conventional battery technologies, the C6O6-based sodium-ion system shows particular promise for high-energy-density applications, though commercial development remains in the research phase. The theoretical capacity of fully lithiated C6O6 (957.4 mAh g⁻¹) significantly exceeds that of conventional anode materials, though practical implementation challenges remain. [1] [2] [3]

Electrode Engineering & Fabrication

Particle Size Optimization and Nanocomposite Design

Particle size control represents a critical factor in maximizing the electrochemical performance of C6O6-based electrodes, particularly for overcoming the intrinsic limitations of organic electrode materials. Research has demonstrated that reducing particle size significantly decreases the activation barrier for phase transformations during desodiation in Na₂C₆O₆ systems, directly addressing the origin of deteriorating redox activity that previously limited practical capacity. This optimization enables the realization of near-theoretical sodium storage capacity (484 mAh g⁻¹ out of 501 mAh g⁻¹ theoretical) by facilitating more complete reaction throughout the particle volume. For practical implementation, researchers should aim for submicron particle sizes through controlled crystallization or milling processes, while maintaining structural integrity to prevent excessive surface area that could accelerate parasitic reactions. The relationship between particle size and electrochemical performance follows a non-linear trend, with diminishing returns below certain thresholds, necessitating empirical optimization for each specific C6O6 derivative and targeted application. [1]

Beyond simple particle size reduction, nanocomposite engineering offers additional pathways to enhance C6O6 electrode performance. Successful approaches include embedding C6O6 active material within conductive matrices such as graphene networks or combining with materials like FeF₃ to create composite structures that mitigate dissolution issues while maintaining electrical connectivity. These strategies are particularly valuable for addressing the solubility challenges associated with C6O6 derivatives in conventional liquid electrolytes. The nanocomposite design must balance several competing factors: sufficient conductive material to ensure electron transport while maximizing active material loading; appropriate porosity to facilitate ion access without compromising volumetric energy density; and structural stability to maintain integrity during repeated cycling. For sacrificial additive applications, different design principles apply, where controlled solubility becomes advantageous rather than problematic, requiring tailored composite structures that permit gradual release of lithium ions during initial cycles while maintaining compatibility with other cell components. [2]

Electrode Fabrication Protocol
  • Material Preparation: Begin by synthesizing or procuring high-purity C6O6 derivative appropriate for the target application (Na₂C₆O₆ for sodium-ion batteries, Li₂C₆O₆/Li₄C₆O₆ for lithium compensation). Reduce particle size through controlled ball milling or recrystallization to achieve optimal dimensions (typically 1-5 µm for primary electrodes, potentially smaller for additive applications). For the conductive matrix, select appropriate carbon materials (Super P carbon black, graphene, or carbon nanotubes) and pre-dry if necessary to remove adsorbed moisture. [1]

  • Slurry Formulation: Prepare electrode slurry with the following composition: 70-80% active material (C6O6 derivative), 10-15% conductive additive (carbon black/graphene), and 10-15% binder (PVDF or sodium alginate for aqueous processing). Adjust ratios based on specific application requirements, with higher conductive content for high-rate applications and higher binder content if mechanical stability issues arise. Use N-methyl-2-pyrrolidone (NMP) as solvent for traditional processing, or transition to aqueous systems with appropriate dispersants when possible to reduce environmental impact and manufacturing costs. [4]

  • Mixing Procedure: Combine components using controlled shear mixing, beginning with the dry powders (active material and conductive additive) pre-mixed for homogeneity, then adding binder solution gradually while maintaining mixing. Continue mixing until achieving consistent viscosity (typically 3000-5000 cP for doctor blade coating), avoiding excessive shear that could damage particle structure. Degas the final slurry under vacuum to remove entrapped air that could cause coating defects.

  • Current Collector Preparation: Select appropriate current collector (aluminum foil for cathodes, copper foil for anodes) and clean with appropriate solvent (ethanol or acetone) to remove manufacturing residues. Treat surface with corona or plasma treatment if adhesion issues are anticipated, particularly for aqueous processing or high-active-material-loading electrodes.

  • Coating and Drying: Coat slurry onto current collector using doctor blade with controlled gap setting to achieve target loading (aim for 2-4 mg cm⁻² active material for research cells, higher for commercial applications). Immediately transfer to oven for drying with programmed temperature profile (60°C for 2 hours, then 120°C for 2 hours under vacuum for complete solvent removal). Control drying rate to prevent binder migration that could create gradient properties through electrode thickness.

  • Calendering and Formatting: Calender dried electrodes to controlled porosity (typically 30-35% for organic electrodes) using precision rolls. Cut electrodes to required dimensions for target cell format (coin, pouch, or cylindrical), ensuring clean edges to prevent internal short circuits. Finalize with vacuum drying at elevated temperature (100-120°C for 12-24 hours) to remove trace moisture before cell assembly, transferring directly to inert atmosphere environment for cell assembly without exposure to ambient conditions. [1] [4]

Table 3: Standard Electrode Formulation for C6O6-Based Batteries

Component Primary Electrode Additive Application Function Quality Control
Active Material (C6O6) 70-80% 5-10% (in cathode) Energy storage / Li compensation Purity >99.5%, moisture <100 ppm
Conductive Carbon 10-15% 2-5% (additional) Electron conduction Surface area 60-80 m²/g
Binder (PVDF) 8-12% 1-2% (additional) Structural integrity Molecular weight ~534,000
Solvent (NMP) 40-50% (of solids) 40-50% (of solids) Processing medium Anhydrous (<50 ppm H₂O)
Current Collector Aluminum foil Aluminum foil Current distribution 15-20 µm thickness

Experimental Protocols & Methodologies

Galvanostatic Cycling with Potential Limitation (GCPL)

Galvanostatic Cycling with Potential Limitation (GCPL) serves as the fundamental protocol for evaluating C6O6-based battery performance under controlled current conditions. This method applies constant current phases alternated with open circuit or voltage hold segments, providing essential information about capacity, cycling stability, and voltage characteristics. For C6O6 materials, specific attention must be paid to the potential windows appropriate for each derivative: 1.5-4.2 V vs. Na/Na⁺ for Na₂C₆O₆ in sodium-ion systems and 2.0-4.0 V vs. Li/Li⁺ for lithiated C6O6 compounds when used as additives in lithium-ion configurations. The cycling rate should begin with moderate currents (C/10 to C/5) for initial formation cycles to establish stable electrode-electrolyte interfaces, then progress to higher rates (up to 1C or beyond) for performance assessment. Implementation requires precise control of potential limits to prevent over-charge or over-discharge that could degrade organic electrode materials, with automatic switching to constant voltage mode when reaching cutoff potentials to complete charging without exceeding safe operating windows. [5]

The GCPL protocol provides rich datasets for analyzing C6O6 electrode behavior, including capacity retention over multiple cycles, voltage hysteresis between charge and discharge profiles, and coulombic efficiency as an indicator of reversibility. For accurate characterization, include periodic reference performance tests with low current rates (C/20) to track intrinsic capacity separate from kinetic limitations. When studying lithium compensation additives, GCPL should include initial cycles that activate the sacrificial materials followed by extended cycling to demonstrate compensation effectiveness through improved capacity retention compared to additive-free controls. For three-electrode cell configurations, GCPL enables monitoring of individual electrode potentials versus a reference electrode, distinguishing contributions from positive and negative electrodes to overall cell behavior—particularly valuable when developing new C6O6 formulations where the limiting electrode may not be known in advance. [5]

Galvanostatic Intermittent Titration Technique (GITT)

Galvanostatic Intermittent Titration Technique (GITT) provides essential insights into the thermodynamic and kinetic properties of C6O6-based electrodes, complementing the information obtained from standard cycling tests. This protocol alternates short constant current pulses (typically 10-30 minutes) with extended relaxation periods (1-2 hours) to approach equilibrium potential at each state of charge. For C6O6 materials, GITT is particularly valuable for identifying phase transitions and measuring sodium or lithium diffusion coefficients that control rate capability. The current pulse duration should be optimized based on preliminary tests to ensure sufficient signal while maintaining quasi-equilibrium conditions—shorter pulses for surface-dominated processes and longer pulses for bulk diffusion characterization. Implementation requires high-precision potentiostats with low current measurement capabilities and temperature control to minimize artifacts, as small voltage fluctuations during relaxation can significantly impact calculated diffusion parameters. [5]

Data analysis from GITT experiments focuses on the voltage response during both current application and relaxation phases. The equilibrium voltage versus composition establishes the thermodynamic profile of the C6O6 material, while the overpotential during current pulses and relaxation kinetics provide information about internal resistance and mass transport limitations. For C6O6 materials exhibiting multiple redox centers, GITT can reveal intermediate metastable states through subtle inflections in the voltage-composition relationship. When applied to lithium compensation additives, GITT helps quantify the activation overpotential and efficiency of delithiation processes critical to their function. Researchers should implement GITT at multiple temperatures to extract activation energies for diffusion processes, providing deeper understanding of the fundamental limitations and guiding development of improved C6O6 formulations with enhanced kinetics. [5]

Custom Current Profile Testing for Application Simulation

Custom current profile testing enables evaluation of C6O6-based batteries under realistic usage scenarios, particularly for electric vehicle applications where dynamic power demands differ significantly from constant current conditions. This methodology uses preset current sequences derived from standardized driving schedules like the Federal Urban Driving Schedule (FUDS) or Urban Dynamometer Driving Schedule (UDDS), scaled appropriately for the specific cell being tested. Implementation requires programmable test equipment capable of rapid current switching with precise timing and data acquisition at 1-10 second intervals to capture transient responses. For initial validation, researchers should apply simplified profiles with reduced maximum currents before progressing to full automotive testing protocols, ensuring the C6O6 electrode and cell design can withstand the dynamic stresses without premature failure. [6]

The experimental setup for custom profile testing must include synchronized temperature monitoring using RTD elements or thermocouples attached directly to the cell surface, as dynamic operation produces different thermal signatures compared to constant current cycling. Data analysis should focus on voltage response stability under pulsed conditions, capacity delivery compared to standard tests, and thermal management requirements for each specific C6O6 formulation. When testing lithium compensation additives, custom profiles should simulate the actual formation cycling used in commercial battery production to validate additive effectiveness under manufacturing conditions. For maximum relevance, scale current profiles based on the C-rate capability of the C6O6 electrode rather than arbitrary values, with the recognition that high-rate performance may differ significantly between half-cell and full-cell configurations due to additional limitations from counter electrodes and electrolyte transport. [6]

Performance Analysis & Benchmarking

Sodium-Ion Battery Performance

Sodium-ion batteries utilizing Na₂C₆O₆ as cathode material demonstrate exceptional energy storage capabilities, with recent research achieving reversible capacities of 484 mAh g⁻¹—approximately 97% of the theoretical maximum (501 mAh g⁻¹). This performance represents a significant advancement over earlier implementations that suffered from substantially lower reversible capacities due to irreversible phase transformations during cycling. The key breakthrough came from identifying active-particle size and electrolyte conditions as critical factors controlling the activation barrier for phase transformation during desodiation. When optimized, these Na₂C₆O₆-based cathodes deliver impressive energy densities of 726 Wh kg⁻¹ at the cathode level, with energy efficiency exceeding 87% and good cycle retention. This performance positions organic sodium-ion batteries as serious competitors to conventional lithium-ion systems for grid-scale applications where sustainability and cost considerations are paramount alongside performance metrics. [1]

The practical implementation of Na₂C₆O₆ cathodes requires careful attention to complementary anode selection and electrolyte formulation to maintain stability while achieving four-sodium storage. Recent benchmarking studies comparing commercially pursued sodium-ion battery chemistries against lithium-iron-phosphate (LFP) benchmarks reveal that current sodium-ion cells show notably lower energy content, particularly in terms of volumetric energy density (17-49% gap). However, this disparity could be narrowed or even eliminated for specific sodium-ion cell chemistries through optimization of hard carbon anodes, representing a plausible near-future development scenario. While hard carbon currently represents the bottleneck toward higher energy density in full cells, the opposite relationship holds for environmental impact, with several sodium-ion chemistries demonstrating highly competitive carbon footprints compared to LFP benchmarks (1-8% difference) despite their lower energy densities, primarily due to substantially lower carbon footprint of hard carbon production compared to synthetic graphite. [1] [4]

Lithium Compensation Additive Performance

Lithiated C6O6 compounds (Li₂C₆O₆ and Li₄C₆O₆) exhibit exceptional performance as sacrificial lithium compensation additives in cathode formulations, particularly for solid-state batteries where active lithium loss represents a fundamental limitation to energy density and cycle life. Experimental results demonstrate that these additives provide high initial charge capacity of 292.6 mAh g⁻¹ for Li₂C₆O₆ and 446.8 mAh g⁻¹ for Li₄C₆O₆, sufficient to compensate for the typical lithium inventory losses during formation cycling. When incorporated at 5wt% in LiFePO₄ cathodes for PEO-electrolyte-based cells, these additives significantly increase both initial charge and discharge capacity, effectively addressing the irreversible capacity that otherwise diminishes practical energy density. The compensation mechanism leverages the low delithiation potential of lithiated C6O6 compounds, which enables efficient activation within the normal operating window of common cathode materials without requiring excessive cell voltage that could accelerate degradation. [2]

The application of C6O6-based additives provides distinct advantages over conventional compensation approaches using materials like Li₃N, Li₂CO₃, Li₅FeO₄, or Li₂C₂O₄. Unlike these alternatives, C6O6 derivatives decompose cleanly without problematic solid residues or gas generation that could compromise energy density or safety. Their rapid dissolution in carbonate electrolytes—typically a disadvantage for electrode materials—becomes beneficial for additive function by promoting homogeneous distribution and complete utilization during initial cycles. Performance validation in solid-state configurations confirms compatibility with PEO-based electrolytes, with the added benefit of air stability that simplifies manufacturing handling compared to many alternative lithium sources. This combination of properties positions C6O6-based additives as promising solutions for the lithium compensation challenge, particularly relevant for next-generation battery systems where initial active lithium loss substantially impacts practical energy density and lifetime. [2]

Table 4: Performance Benchmarking: C6O6 vs. Other Battery Technologies

Performance Metric Na₂C₆O₆ (SIB) Li₂C₆O₆ (Additive) Conventional LIB LFP (Reference) Future Targets
Specific Capacity 484 mAh g⁻¹ 292.6 mAh g⁻¹ 150-250 mAh g⁻¹ 90-120 mAh g⁻¹ 300+ mAh g⁻¹
Energy Density 726 Wh kg⁻¹ (cathode) N/A 150-250 Wh kg⁻¹ 90-120 Wh kg⁻¹ 400-500 Wh kg⁻¹
Cycle Life Good retention N/A (sacrificial) 500-1000+ cycles 2000+ cycles 1000+ cycles
Rate Capability Moderate N/A (single use) High Moderate High
Voltage Window 1.5-4.2 V (vs. Na/Na⁺) 2.0-4.0 V (vs. Li/Li⁺) 3.0-4.2 V 2.5-3.6 V 3.0-4.5 V

Research Applications & Implementation Guidelines

Material Selection Framework

The optimal application of C6O6 materials requires a systematic approach to material selection based on specific research objectives and performance priorities. For primary electrode applications in sodium-ion batteries, Na₂C₆O₆ represents the preferred choice, offering exceptional capacity (484 mAh g⁻¹ demonstrated) and energy density (726 Wh kg⁻¹ at cathode level). This material is particularly suitable for research focused on sustainable energy storage, grid-scale applications, and fundamental studies of organic electrode behavior. The implementation requires attention to particle size control (submicron dimensions preferred) and electrolyte optimization to stabilize the electrode-electrolyte interface and minimize dissolution. For maximum performance, researchers should prioritize quality of active material synthesis, phase purity, and crystalline structure control, as these factors directly impact the reversible phase transformations during (de)sodiation processes. The four-sodium storage mechanism enables the exceptional capacity but requires precise control of operational voltage windows to prevent irreversible structural changes. [1]

For lithium compensation applications in advanced battery systems, particularly solid-state batteries, the selection between Li₂C₆O₆ and Li₄C₆O₆ depends on the specific compensation capacity required and compatibility with other cell components. Li₄C₆O₆ provides higher compensatory capacity (446.8 mAh g⁻¹ versus 292.6 mAh g⁻¹ for Li₂C₆O₆) but may present different handling characteristics and decomposition profiles. These materials are particularly valuable for research focused on maximizing practical energy density in lithium-metal systems, solid-state batteries, and other configurations where initial lithium loss substantially impacts performance. Implementation requires formulation at 5-10% addition in cathodes, with attention to distribution homogeneity and compatibility with specific electrolyte systems. The air stability of these lithiated C6O6 compounds simplifies processing compared to many alternative lithium sources, making them particularly attractive for research environments where specialized handling equipment may be limited. [2]

Future Research Priorities

Despite significant progress, several research challenges remain for advancing C6O6-based battery technologies toward commercial viability. For Na₂C₆O₆ sodium-ion systems, priorities include extending cycle life through improved electrode architecture designs that accommodate volume changes during phase transformations, enhancing rate capability through composite engineering with advanced conductive matrices, and addressing dissolution issues through electrolyte formulation or polymer encapsulation strategies. For fundamental studies, research should focus on understanding interfacial phenomena between C6O6 electrodes and various electrolytes, employing advanced in situ characterization techniques to visualize the phase transformation processes in real time. The scalability of synthesis and processing represents another critical research direction, developing cost-effective routes to high-purity C6O6 derivatives from sustainable precursors. [1]

For lithium compensation applications, research priorities include optimizing the decomposition efficiency of C6O6 additives in different electrolyte systems, particularly for solid-state configurations where ion transport limitations may impact additive utilization. The development of dual-function additives that provide both lithium compensation and supplementary benefits (such as interface stabilization or overcharge protection) represents another promising direction. Beyond these immediate applications, exploration of fully lithiated C6O6 (theoretical Li₈C₆O₆) as a high-capacity anode material warrants investigation, despite significant challenges related to solubility and voltage hysteresis. For all C6O6 applications, integration with emerging battery technologies—such as lithium-sulfur systems where C6O6 derivatives might function as redox mediators or solid-state batteries where their tunable solubility could be advantageous—represents a fertile ground for innovative research that could substantially impact future energy storage capabilities. [2]

Experimental Visualization & Workflows

Electrode Fabrication and Cell Assembly Workflow

The following diagram illustrates the comprehensive workflow for C6O6 electrode fabrication and cell assembly, integrating critical quality control checkpoints:

G cluster_preparation Material Preparation cluster_formulation Slurry Formulation cluster_coating Coating & Drying cluster_assembly Cell Assembly M1 C6O6 Synthesis/Purification M2 Particle Size Optimization (1-5 µm target) M1->M2 F1 Dry Powder Mixing (Active + Conductive) M2->F1 M3 Conductive Carbon Selection M3->F1 M4 Binder Solution Preparation F2 Gradual Binder Addition M4->F2 F1->F2 F3 Shear Mixing Control (3000-5000 cP) F2->F3 F4 Vacuum Degassing F3->F4 C2 Doctor Blade Coating F4->C2 C1 Current Collector Preparation C1->C2 C3 Programmed Drying (60°C→120°C) C2->C3 C4 Porosity Control (30-35%) C3->C4 A1 Electrode Cutting C4->A1 A2 Vacuum Drying (100-120°C, 12-24h) A1->A2 A3 Glove Box Transfer A2->A3 A4 Cell Stacking & Sealing A3->A4

This integrated workflow emphasizes the critical relationship between material processing parameters and final electrochemical performance, with particular attention to controlled particle size, homogeneous slurry mixing, and meticulous drying conditions that preserve the structural integrity of C6O6 active materials.

Electrochemical Testing Protocol

The following diagram outlines the comprehensive electrochemical testing methodology for C6O6-based cells:

G cluster_formation Formation Cycling cluster_performance Performance Characterization cluster_advanced Advanced Characterization cluster_analysis Data Analysis F1 Initial GCPL Cycles (C/10, Voltage Limits) F2 SEI/CEI Formation Monitoring F1->F2 F3 Coulombic Efficiency Calculation F2->F3 P1 Rate Capability Test (C/20 to 2C) F3->P1 P2 Cycle Life Evaluation (100+ cycles) P1->P2 P3 Periodic Reference Performance Tests P2->P3 A1 GITT Measurements (Diffusion Analysis) P3->A1 D2 Capacity Retention Modeling P3->D2 A2 Custom Profile Testing (Application Simulation) A1->A2 A3 Three-Electrode Configuration A2->A3 D1 Voltage Profile Analysis A3->D1 D3 Polarization Quantification A3->D3 D1->D2 D2->D3

This testing protocol emphasizes the progressive characterization approach, beginning with fundamental formation cycling to establish stable electrode-electrolyte interfaces, progressing through performance benchmarking under various conditions, and culminating in advanced techniques that provide mechanistic insights into C6O6 behavior.

Conclusion

C6O6-based organic electrode materials represent a promising pathway toward sustainable, high-energy-density electrochemical storage systems. The exceptional theoretical capacity of these materials, combined with recent advances in addressing irreversible phase transformations through particle size and electrolyte optimization, enables practical implementation in both sodium-ion batteries and as lithium compensation additives. The demonstrated performance of Na₂C₆O₆—achieving 484 mAh g⁻¹ reversible capacity and 726 Wh kg⁻¹ energy density at the cathode level—positions this material as a viable competitor to conventional inorganic electrodes, particularly for applications where sustainability and resource availability are prioritized. Meanwhile, the development of air-stable lithiated C6O6 compounds (Li₂C₆O₆ and Li₄C₆O₆) as efficient sacrificial additives addresses a critical challenge in advanced battery manufacturing, helping to compensate for active lithium loss that otherwise diminishes practical energy density. [1] [2]

Future research should focus on overcoming dissolution challenges through advanced electrolyte formulations and composite electrode architectures, extending cycle life through better understanding of degradation mechanisms, and scaling synthesis processes to enable commercial implementation. The integration of C6O6 materials with emerging battery technologies—particularly solid-state systems where their tunable properties offer unique advantages—represents a particularly promising direction. As the energy storage landscape continues to evolve, C6O6-based materials offer a versatile platform for developing sustainable, high-performance batteries that can meet the diverse requirements of applications ranging from grid-scale storage to electric vehicles and portable electronics. [1] [2] [4]

References

hexaketocyclohexane precursor C2N synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Protocols for C2N

The synthesis of C2N materials using HKH can be achieved through distinct methods, primarily wet-chemical synthesis and salt melt synthesis [1].

Protocol 1: Wet-Chemical Synthesis of 2D C2N Crystals (C2N-h2D)

This bottom-up approach produces a layered crystalline 2D structure [1].

  • Primary Precursors:
    • Hexaaminobenzene (HAB) trihydrochloride
    • Hexaketocyclohexane (HKH) octahydrate
  • Reagents and Solvents:
    • Solvent: N-methyl-2-pyrrolidone (NMP)
    • Catalyst: A few drops of sulfuric acid (H2SO4) or trifluoromethanesulfonic acid
  • Procedure:
    • Condense HAB and HKH in NMP in the presence of the acid catalyst [1].
    • The reaction proceeds via spontaneous polycondensation, driven by the energy gained from aromatization [1].
    • Collect the resulting condensed precipitate.
    • Wash and dry the solid powder to obtain C2N-h2D [1].
  • Key Characteristics: This method yields a semiconducting 2D crystal with a bandgap of 1.96 eV and a high on/off current ratio of 10⁷ in field-effect transistors [1].
Protocol 2: Salt Melt Synthesis of Bulk C2N

This method uses a deep eutectic mixture to produce a bulk C2N structure, often leading to a 3D porous network [1] [2].

  • Primary Precursors:
    • Hexaketocyclohexane (HKH) octahydrate (936 mg, 3 mmol) [2]
    • Urea (837 mg, 13.5 mmol). Urea acts as both a nitrogen source and a melting point depressant [1] [2].
  • Reagents and Additives:
    • Porogen: Magnesium chloride hexahydrate (MgCl2·6H2O), ground with the cross-linked precursor in a weight ratio of 1:8 [2].
  • Procedure:
    • Mechanically mix HKH and urea using a pestle and mortar [2].
    • Place the mixture in a glass vial and gently heat at 90 °C to form a cross-linked complex [2].
    • Grind the cross-linked complex with MgCl2·6H2O [2].
    • Pyrolyze the mixture in a ceramic crucible under a nitrogen atmosphere (500 mL/min) [2].
      • Typical Pyrolysis Temperature: 700–1000 °C [2].
      • Heating Rate: 3 °C/min [2].
      • Hold Time: 1 hour [2].
    • After pyrolysis, wash the collected material with 2 M HCl overnight to remove MgCl2 or MgO species [2].
    • Filter the product, rinse abundantly with distilled water, and dry at 80 °C [2].
Protocol 3: Post-Synthetic Metal Coordination for Catalysis

A common application for C2N is as a support for single or dual metal atom catalysts. This is typically achieved through a post-synthetic coordination step [2].

  • Support Material: Pre-synthesized C2N-like material (e.g., from Protocol 2) [2].
  • Metal Source: Iron(II) chloride (FeCl2) [2].
  • Procedure:
    • Disperse 60 mg of the C2N material in 75 mL of methanol in a round-bottom flask [2].
    • Add 75 mL of an FeCl2 solution in methanol (25 mM) [2].
    • Reflux the mixture for 24 hours [2].
    • Filter the product and rinse with methanol [2].
    • Treat the solid with 0.5 M H2SO4 overnight to remove any aggregated iron species (e.g., nanoparticles) [2].
    • Rinse thoroughly with distilled water and dry overnight at 80 °C to obtain the metal-coordinated catalyst (e.g., C2N–Fe) [2].

Summary of Synthesis Methods & Material Properties

The table below summarizes the key aspects of these synthesis methods and the properties of the resulting C2N materials for easy comparison.

Parameter Wet-Chemical Synthesis [1] Salt Melt Synthesis [1] [2]
Target Product 2D crystalline C2N (C2N-h2D) Bulk, porous C2N
Precursors HAB, HKH HKH, Urea
Key Additives Acid catalyst MgCl2·6H2O (porogen)
Conditions Solvothermal in NMP, low temp Ionothermal, 700-1000 °C pyrolysis
Structure Layered 2D crystal 3D fused π-conjugated porous polymer
Bandgap 1.96 eV (semiconductor) Can be tuned by pyrolysis temperature
Stability Stable Stable up to 700–750 °C
Key Applications Electronics, semiconductors Adsorption, energy storage, catalysis

C2N Characteristics and Applications

C2N has a graphene-like, "zeolite-like" covalent structure where one-third of the carbon atoms are replaced by pyrazinic nitrogen, creating regular nanopores [1]. This structure confers unique properties.

  • High Polarity & Stability: The nitrogen atoms create intrinsic electron density, leading to high polarity, and good thermal and chemical stability [1].
  • N6-Cavities: The pores are lined with six nitrogen lone pairs, making them excellent for anchoring metal nanoparticles or single atoms, thus serving as an "active support" for catalysis [1].
  • Comparison with C3N4: C2N often exhibits a higher specific surface area, thermal stability, and electrical conductivity compared to the more common carbon nitride, C3N4 [1].

Based on the search results, key application areas for C2N include [1]:

  • Catalysis: As a metal-free catalyst or support for single/dual-atom catalysts (e.g., for the oxygen reduction reaction in fuel cells) [1] [2].
  • Energy Storage: As an electrode material in supercapacitors and batteries [1].
  • Gas Sorption and Separation: Leveraging its high surface area and polar pores for applications like CO2 capture [1].
  • Biomedical Technologies: An emerging field of application, though specific uses in drug development were not detailed in the results [1].

Experimental Workflow and Material Structure

To help visualize the synthesis and structure, here are two diagrams created using Graphviz.

C2N_Synthesis_Workflow start Start Synthesis method_choice Choose Synthesis Method start->method_choice wet_chem Wet-Chemical Path method_choice->wet_chem  For 2D Crystals salt_melt Salt Melt Path method_choice->salt_melt  For Bulk Porous precursors1 Precursors: HAB, HKH wet_chem->precursors1 precursors2 Precursors: HKH, Urea, MgCl₂ salt_melt->precursors2 react1 Reaction: Solvothermal in NMP with acid catalyst precursors1->react1 react2 Reaction: Heat to 90°C to form cross-linked complex precursors2->react2 wash1 Post-Processing: Collect precipitate, Wash & Dry react1->wash1 pyro Pyrolysis: 700-1000°C under N₂ react2->pyro wash2 Post-Processing: Wash with HCl, Rinse & Dry pyro->wash2 product_c2n Final C2N Product wash1->product_c2n wash2->product_c2n metalation Optional Metalation: Reflux with FeCl₂ in MeOH product_c2n->metalation  For Catalysis product_cat Final Catalyst (C2N–Fe) metalation->product_cat

This workflow outlines the two main synthesis paths and the optional metal coordination step.

C2N_Structure_Application c2n_struct C2N Molecular Structure - Graphene-like lattice - N-lined pores (N6-cavities) - High surface area prop1 High Polarity & Chemical Stability c2n_struct->prop1 prop2 Intrinsic Electron Density c2n_struct->prop2 prop3 Thermal Stability (up to 750°C) c2n_struct->prop3 app1 Catalysis: ORR, Metal support prop1->app1 app3 Gas Sorption: CO₂ capture prop1->app3 app4 Biomedical Technologies prop1->app4  Emerging Field prop2->app1 prop2->app4  Emerging Field app2 Energy Storage: Batteries, Supercapacitors prop3->app2 prop3->app4  Emerging Field

This diagram shows the relationship between C2N's molecular structure, its key properties, and its resulting applications.

Important Notes for Researchers

  • Precursor Clarification: Commercially available "hexaketocyclohexane octahydrate" is often actually dodecahydroxycyclohexane dihydrate, the geminal diol derivative [3]. This is the functional precursor used in the successful syntheses reported in the literature [1] [2].
  • Protocol Flexibility: The salt melt method is versatile. The initial nanostructure can be controlled by choosing different phenol/ketone precursors and adjusting condensation parameters [1].
  • Material Characterization: The search results confirm that the structure of synthesized C2N and metal-coordinated catalysts should be validated using techniques like X-ray absorption spectroscopy (XAS) and scanning transmission electron microscopy (STEM) [2].

References

Triquinoyl in Research: A Scientific Overview

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Historical Background

Triquinoyl, systematically named cyclohexane-1,2,3,4,5,6-hexone, is an organic compound with the formula C₆O₆. It is classified as an oxide of carbon (an oxocarbon) [1] [2].

The compound is expected to be highly unstable. As of 1999, it had only been observed as an ionized fragment in mass spectrometry studies and had not been isolated as a stable material [1]. Commercially available reagents labeled as "cyclohexanehexone octahydrate" have been analyzed and identified through X-ray diffraction as dodecahydroxycyclohexane dihydrate, which is the geminal diol derivative of the hypothetical ketone [1].

The therapy concept originates from late 1940s claims by William J. Hale, who suggested that triquinoyl, as a trimer of William Frederick Koch's "glyoxylide," could be effective against diabetes, arthritis, poliomyelitis, and cancer [1] [3]. It is crucial to note that no scientific research supports these claims, and Koch's original glyoxylide preparations were found to be distilled water [1]. Despite the lack of evidence, triquinoyl is still listed as an ingredient in some alternative medicine remedies [1].

Available Data and Proposed Mechanisms

The following table summarizes the available, though limited, quantitative data on triquinoyl.

Parameter Reported Data Notes and Context
Molecular Formula C₆O₆ This compound [1] [2]
Molar Mass 168.060 g·mol⁻¹ For the anhydrous compound C₆O₆ [1]
Hydrate Form C₆O₆·8H₂O "Octahydrate" form; molecular weight 312.2 [4]
Reported Purity Not specified Sold as a "lab/research chemical" [3]
Stability Highly unstable Less stable than its sulfur analog; not isolated [1]
Commercial Product (Panquinone) 3 mcg Triquinoyl hydrate per 8-drop unit Also contains naphthoquinones (1 mg) and other quinones [3]
Proposed Mechanisms of Action

The proposed mechanisms for triquinoyl are based on historical and alternative medicine sources and lack validation through rigorous scientific experimentation.

  • Respiratory Enzyme Reactivation: Some alternative sources claim triquinoyl is "excellent for the regeneration of blocked respiratory enzymes," purportedly acting in "all cellular phases, including viral diseases and neoplasm phases" [4]. This mechanism is not recognized by mainstream biochemistry.
  • Powerful Oxidizing Agent: It is described in non-academic commercial contexts as a "powerful oxidizing agent" [3]. The theoretical basis for any therapeutic effect is hypothesized to stem from this property, though no specific molecular targets or pathways have been identified.

The diagram below maps this proposed, unverified mechanism and its purported effects.

G Unverified Mechanism of Triquinoyl (Proposed in Alternative Medicine) Triquinoyl Triquinoyl Oxidizing Effect Oxidizing Effect Triquinoyl->Oxidizing Effect Regeneration of Blocked Respiratory Enzymes Regeneration of Blocked Respiratory Enzymes Oxidizing Effect->Regeneration of Blocked Respiratory Enzymes Cellular Phase Effects Cellular Phase Effects Regeneration of Blocked Respiratory Enzymes->Cellular Phase Effects Viral Diseases Viral Diseases Cellular Phase Effects->Viral Diseases Neoplasm Phases Neoplasm Phases Cellular Phase Effects->Neoplasm Phases

Experimental Research Considerations

Given the absence of established protocols for triquinoyl, the following guidance outlines a cautious, foundational approach for initial in vitro characterization, should researchers decide to work with this compound.

Preliminary In Vitro Safety and Efficacy Screening

Objective: To conduct a basic biological safety profile and screen for potential cytotoxic or metabolic activity of triquinoyl preparations.

Materials:

  • Test Substance: Commercially sourced triquinoyl preparation (e.g., Panquinone). Note: The chemical identity and purity require independent verification via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) upon receipt [1].
  • Cell Lines: Standard mammalian cell lines (e.g., HEK293, HeLa) and relevant primary cells.
  • Reagents: Cell culture media, AlamarBlue or MTT assay kit, ATP-based viability assay (e.g., CellTiter-Glo), caspase-3/7 assay.

Methodology:

  • Sample Reconstitution: Reconstitute the commercial product in an appropriate solvent (e.g., DMSO, sterile water). Prepare serial dilutions for dosing.
  • Cell Seeding and Treatment: Seed cells in 96-well plates. After adherence, treat with a range of triquinoyl concentrations (e.g., 0.1 mcg/mL to 100 mcg/mL) and include vehicle and positive controls. Use a minimum of n=6 replicates per group.
  • Incubation and Endpoint Analysis:
    • Metabolic Activity: Measure using AlamarBlue after 24, 48, and 72 hours of exposure.
    • Cytotoxicity: Measure ATP content using a luminescent assay at the same time points.
    • Apoptosis Induction: Quantify caspase-3/7 activity after 24 hours of exposure.

Data Analysis: Plot dose-response curves for all endpoints to determine any potential bioactivity and calculate the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity.

Experimental Workflow

The following diagram illustrates the key stages of this proposed preliminary screening protocol.

G Start Sample Acquisition & Chemical Verification (MS/NMR) A In Vitro Screening (Cytotoxicity & Metabolic Activity) Start->A B Data Analysis & Dose-Response Modeling A->B Decision Is bioactivity observed and reproducible? B->Decision C Hypothesis Generation for Mechanism of Action End Conclusion: No justified basis for further investigation Decision->End No Cont Proceed to targeted mechanistic studies Decision->Cont Yes Cont->C

Conclusion and Research Outlook

Currently, triquinoyl lacks a valid scientific basis for use in therapy. The compound is chemically unstable, its historical claims are discredited, and no robust, modern preclinical data supports its biological activity against any disease.

Future research should first focus on the fundamental chemical science: stabilizing the molecule, fully characterizing its structure, and understanding its basic reactivity. Any foray into biological experimentation must be preceded by these steps and should be conducted with stringent controls and a critical perspective, given the legacy of unfounded claims associated with this compound.

References

Comprehensive Application Notes and Protocols: Cyclohexanehexone Mass Spectrometry Analysis and CO Oligomerization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Cyclohexanehexone (C₆O₆), also known as hexaketocyclohexane or triquinoyl, represents a fundamental oxocarbon structure of significant theoretical and practical interest in chemical research. This compound constitutes the sixfold ketone of cyclohexane and can be conceptualized as a hexamer of carbon monoxide, making it an important target for understanding carbon oxide chemistry [1]. Despite its seemingly simple molecular formula C₆O₆, this compound has proven exceptionally challenging to isolate and characterize due to its inherent thermodynamic instability relative to its hydration products and decomposition pathways [1] [2].

The historical significance of this compound dates back to 1862 when it was first reportedly synthesized, though subsequent analysis has revealed that most previously reported syntheses and commercially available materials labeled as "this compound octahydrate" actually corresponded to dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1] [2]. This misidentification persisted for over a century until modern analytical techniques enabled proper characterization. The compound has recently gained renewed attention due to its potential applications in energy storage materials and its role as a fundamental building block in understanding carbon monoxide oligomerization processes [3] [2].

Synthesis and Isolation Protocols

Bulk Synthesis from Dodecahydroxycyclohexane Dihydrate

Recent methodological advances have enabled the first confirmed bulk synthesis of genuine this compound through controlled dehydration of its stable hydrate precursor. The following protocol outlines the optimized procedure based on current literature [2]:

  • Precursor Preparation: Begin with dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), which is commercially available from major chemical suppliers or can be synthesized following established procedures. Confirm precursor purity through melting point analysis (authentic material decomposes at ~95°C) and spectroscopic characterization [1].

  • Dehydration Apparatus: Assemble a custom dehydration system under inert atmosphere conditions. The critical requirement is maintenance of strict anhydrous conditions throughout the process, as this compound rapidly rehydrates upon exposure to moisture. All glassware should be oven-dried and transferred to a glovebox for assembly.

  • Dehydration Procedure:

    • Place the precursor material (typically 100-500 mg) in a reaction vessel equipped with a magnetic stir bar.
    • Apply high vacuum (<0.1 mmHg) while gradually heating the sample to 80-90°C.
    • Maintain these conditions for 2-4 hours, monitoring the process through mass loss.
    • Gradually increase temperature to 100-110°C under continuous vacuum for an additional 1-2 hours.
    • Confirm complete dehydration through in situ mass spectrometric monitoring if available.
  • Product Handling: The resulting this compound is highly sensitive to ambient conditions and must be stored and handled exclusively under inert atmosphere (argon or nitrogen) in a glovebox. The material exhibits extreme sensitivity to moisture and decomposes rapidly upon exposure to trace water [2].

Table 1: Troubleshooting Guide for this compound Synthesis

Issue Potential Cause Solution
Incomplete dehydration Insufficient vacuum or temperature Increase temperature gradually to 110°C; ensure vacuum integrity
Product decomposition Moisture contamination Verify integrity of drying apparatus; use fresh desiccant
Low yield Precursor impurities Recrystallize precursor from appropriate solvent before dehydration
Color changes Thermal degradation Reduce heating time; implement more gradual temperature ramping

Mass Spectrometry Characterization

Experimental Setup for Sensitive Analysis

The characterization of this compound presents unique challenges due to its instability, requiring specialized mass spectrometry approaches. The following protocol details an optimized method for successful analysis [2]:

  • Instrument Configuration:

    • Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (Orbitrap or Q-TOF preferred).
    • Implement a customized inlet system that maintains an inert atmosphere throughout the ionization process.
    • For optimal results, employ a home-built ESI-MS setup operated entirely within a glovebox to prevent atmospheric exposure.
  • Sample Preparation:

    • Prepare a fresh solution of this compound in anhydrous acetonitrile or dichloromethane (concentration ~0.1-1 mg/mL).
    • Add a small amount of ammonium acetate (10-50 µM) to promote formation of adduct ions if needed.
    • Transfer the solution to an airtight syringe for direct infusion to the MS source.
  • MS Acquisition Parameters:

    • Apply negative ion mode detection for optimal sensitivity to C₆O₆.
    • Set source voltage to 2.5-3.5 kV with desolvation temperature at 80-100°C.
    • Use collision-induced dissociation (CID) with stepped energy levels (10-35 eV) for structural elucidation.
Characteristic Spectral Features and Data Interpretation

This compound exhibits distinctive mass spectrometric behavior that facilitates its identification:

  • The most reliably observed species is the deprotonated molecule [C₆O₆H]⁻ at m/z 169.015, rather than the molecular radical anion [2].
  • Tandem mass spectrometry (MSⁿ) reveals a characteristic fragmentation pattern consisting of consecutive losses of carbon monoxide (CO) units [2].
  • The MS² spectrum of [C₆O₆H]⁻ shows sequential neutral losses of 28 Da (CO), progressing through C₅O₅⁻, C₄O₄⁻, C₃O₃⁻, and down to C₂O₂⁻ fragments.
  • This distinctive fragmentation pattern serves as a definitive identification marker for this compound and differentiates it from isomeric oxocarbons.

Table 2: Characteristic Mass Spectral Features of this compound

Ion Species Theoretical m/z Observed m/z Fragmentation Pattern
[C₆O₆H]⁻ 169.015 169.015±0.002 Primary precursor ion
[C₅O₅]⁻ 140.015 140.015±0.002 -28 Da (CO loss)
[C₄O₄]⁻ 112.016 112.016±0.002 -28 Da (second CO loss)
[C₃O₃]⁻ 84.017 84.017±0.002 -28 Da (third CO loss)
[C₂O₂]⁻ 56.018 56.018±0.002 -28 Da (fourth CO loss)

CO Oligomerization Mechanisms and Detection

Molybdenum-Mediated CO Oligomerization

The formation of this compound anions through carbon monoxide oligomerization represents an important pathway for studying this elusive compound:

  • Experimental System: The process occurs through reactions of carbon monoxide with molybdenum anions in gas-phase experiments designed to model fundamental organometallic transformations [1].
  • Formation Mechanism: Carbon monoxide molecules undergo stepwise oligomerization on metal centers to build the cyclic C₆O₆ structure through coordinated insertion and cyclization reactions.
  • Detection Method: The resulting C₆O₆⁻ anion can be directly detected using mass spectrometric techniques, providing insights into the formation mechanism of this cyclic oxocarbon [1].

The following diagram illustrates the experimental workflow for this compound synthesis and characterization:

G Start Start with C₆(OH)₁₂·2H₂O (Commercial Source) Dehydration Controlled Dehydration (High Vacuum, 80-110°C) Start->Dehydration Product C₆O₆ (Highly Moisture-Sensitive) Dehydration->Product MS_Analysis In-Situ ESI-MS Analysis (Glovebox-Integrated) Product->MS_Analysis Fragmentation MSⁿ Fragmentation (CO Loss Pattern) MS_Analysis->Fragmentation Application Material Applications (Battery Electrodes) Fragmentation->Application

Diagram 1: Experimental workflow for this compound synthesis and characterization

Applications in Materials Science

Organic Electrode Materials for Lithium Batteries

The unique redox properties of this compound make it particularly valuable in energy storage applications:

  • Polymer Synthesis: this compound undergoes polycondensation with p-phenylenediamine to form redox-active polymers with extended conjugation [3].
  • Electrochemical Performance: The resulting materials exhibit excellent charge storage capabilities due to the multiple reversible redox centers provided by the carbonyl groups in the this compound units.
  • Structural Advantages: The cyclic structure creates a stable framework for lithium ion interaction and insertion/extraction during charge-discharge cycles [3].

These properties make this compound-derived materials promising candidates for sustainable, high-performance organic electrodes in next-generation lithium batteries, offering potential advantages in cost, environmental impact, and resource availability compared to conventional transition metal-based electrodes.

Table 3: Applications of this compound in Materials Chemistry

Application Area Specific Use Key Advantage Reference
Energy Storage Organic electrode materials in Li-ion batteries Multiple redox centers, structural tunability [3]
Fundamental Chemistry Model oxocarbon for theoretical studies Prototypical cyclic oxocarbon structure [1] [2]
Coordination Chemistry Ligand precursor for metal complexes Multiple binding sites in compact structure [1]
Organic Synthesis Building block for complex molecular architectures High symmetry and functionalization potential [3]

Theoretical Considerations and Computational Analysis

Computational studies provide valuable insights into the structure and stability of this compound:

  • Bonding Analysis: Theoretical calculations indicate that the carbonyl carbon-oxygen bonds in this compound exhibit significant polarization and character intermediate between single and double bonds [2].
  • Stability Considerations: The compound is predicted to be even less stable than its sulfur analog (cyclohexanehexathione), which presents significant challenges for isolation and handling [1].
  • Structural Properties: Computational models suggest a planar or nearly planar ring conformation with bond lengths and angles that reflect the substantial ring strain and electronic delocalization in the system.

The following diagram illustrates the CO oligomerization pathway and key mass spectrometric features:

G CO CO Monomers Mo_Complex Mo Carbonyl Complex (Formation Intermediate) CO->Mo_Complex Oligomerization Stepwise Oligomerization (CO Addition) Mo_Complex->Oligomerization C6O6_Anion C₆O₆⁻ Anion (Detection by MS) Oligomerization->C6O6_Anion Frag_Pattern Characteristic MS² Pattern (Sequential CO Loss) C6O6_Anion->Frag_Pattern Identification Structural Confirmation via Fragmentation Frag_Pattern->Identification

Diagram 2: CO oligomerization pathway and mass spectrometric characterization

Safety Considerations and Regulatory Aspects

Working with this compound and related compounds requires careful attention to safety protocols:

  • Instability Hazards: The high reactivity and moisture sensitivity of this compound necessitate specialized handling procedures and equipment [2].
  • Historical Precedents: Researchers should be aware that this compound (triquinoyl) was historically promoted in unvalidated medical treatments without scientific support, and these discredited applications should not influence contemporary research directions [1].
  • Regulatory Status: When developing applications, particularly in biomedical fields, researchers must adhere to appropriate regulatory guidelines and ensure that claims are supported by rigorous experimental evidence.

Conclusion and Future Perspectives

The development of reliable synthesis and characterization protocols for this compound represents a significant advancement in oxocarbon chemistry. The methodologies outlined in these application notes enable researchers to overcome the historical challenges associated with this elusive molecule. The combination of controlled dehydration techniques with advanced mass spectrometric analysis provides a robust framework for studying this compound and related compounds.

Future research directions will likely focus on expanding the applications of this compound in materials science, particularly in the development of sustainable battery technologies and functional organic materials. Additionally, the fundamental insights gained from studying its formation through CO oligomerization may inform broader understanding of carbon oxide chemistry and transition metal-mediated C-C bond formation processes.

References and Additional Resources

  • Zhang D., Lu Y., Wang J., et al. "Revisiting the Hitherto Elusive this compound Molecule: Bulk Synthesis, Mass Spectrometry, and Theoretical Studies." Journal of Physical Chemistry Letters, 12(40), 9848-9852 (2021). [2]

  • Schröder, D., Schwarz, H., Dua, S., Blanksby, S. J., & Bowie, J. H. "Mass spectrometric studies of the oxocarbons CnOn (n = 3–6)." International Journal of Mass Spectrometry, 188(1–2), 17–25 (1999). [1]

  • "New organic electrode materials for lithium batteries produced by condensation of this compound with p-phenylenediamine." Synthetic Metals, 289, 117113 (2022). [3]

  • Wyrwas, R. B., & Jarrold, C. C. "Production of C₆O₆⁻ from Oligomerization of CO on Molybdenum Anions." Journal of the American Chemical Society, 128(42), 13688–13689 (2006). [1]

  • Seitz, G., & Imming, P. "Oxocarbons and pseudooxocarbons." Chemical Reviews, 92(6), 1227–1260 (1992). [1]

References

Chemical Identity and Stability of Hexaketocyclohexane

Author: Smolecule Technical Support Team. Date: February 2026

The compound often handled in laboratories and referred to as "hexaketocyclohexane octahydrate" is not the simple carbonyl. X-ray diffraction analysis has identified this commercial reagent as dodecahydroxycyclohexane dihydrate, which is the geminal diol derivative of HKH [1]. This hydrate form is a beige to gray-brown powder that decomposes at 95 °C [2] [1].

Theoretical and mass spectrometry studies indicate that the parent cyclohexane-1,2,3,4,5,6-hexone (C₆O₆) molecule is highly unstable, even less stable than its sulfur analog, making its isolation and direct use in polycondensation reactions highly improbable [1].

Reported Synthetic Application

One modern synthetic application uses the commercial "hexaketocyclohexane octahydrate" reagent as a solid, safe source of carbon monoxide in a copper-catalyzed reaction, rather than a direct polycondensation monomer [3].

Copper-Catalyzed Double Carbonylation of Indoles This procedure uses HKH octahydrate as a carbon monoxide source for the double carbonylation of indoles, with alcohols as coupling partners [3]. The reaction achieves moderate to good yields and shows wide functional group tolerance.

Experimental Workflow The diagram below outlines the general workflow based on the reported procedure.

G Substrate Indole Substrate Conditions Reaction Conditions Substrate->Conditions Combined HKH HKH Octahydrate (CO Source) HKH->Conditions Combined Alcohol Alcohol Alcohol->Conditions Combined Catalyst Cu-Catalyst Catalyst->Conditions Product Double Carbonylation Product Conditions->Product Yields: Moderate to Good

Reaction Table

Parameter Specification / Description
Catalyst System Copper-based catalyst (specific salt not detailed in abstract) [3]
HKH Octahydrate Role Solid carbon monoxide precursor
Co-reactants Indole derivatives, Alcohols
Key Outcome Direct double carbonylation of indoles
Functional Group Tolerance Wide
Reported Yield Moderate to good

Challenges and Safety for Experimental Planning

Major Experimental Challenges

  • Reagent Identity: The commercial "HKH octahydrate" is dodecahydroxycyclohexane dihydrate, not pure C₆O₆ [1].
  • Instability: The theoretical HKH monomer is highly unstable [1].
  • Sparse Data: Literature on HKH polycondensation, especially with HAB (which could be 4,4'-diamino-3,3'-dihydroxybiphenyl or similar), is not available in the searched sources.

Safety and Handling Considerations The safety data is for the commercial "hexaketocyclohexane octahydrate" substance [2].

Hazard Aspect Precautionary Measures
Handling Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and safety goggles. Avoid dust formation and contact with skin and eyes. Use non-sparking tools [2].
Storage Store tightly closed in a dry, cool, and well-ventilated place [2].
First Aid Inhalation: Move to fresh air. Skin contact: Wash with soap and plenty of water. Eye contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth; do NOT induce vomiting. Seek medical attention in all cases [2].

Recommendations for Further Research

Given the significant knowledge gaps, here are suggestions for moving forward:

  • Verify the Reagent: Source the so-called "hexaketocyclohexane octahydrate" and consult its COA (Certificate of Analysis) for structural information.
  • Explore Related Chemistry: Look into the chemistry of rhodizonic acid (the dihydrate of its diketone form), which is a stable, commercially available compound derived from HKH oxidation and shares the carbon-oxygen core structure.
  • Review Patent Literature: Broaden the search to include full-text articles and patents from the mid-20th century, particularly around the period when "triquinoyl therapy" was promoted [1], as they might contain more experimental details.

References

C6O6 carbonyl-based redox-active material

Author: Smolecule Technical Support Team. Date: February 2026

A Stable Pseudo-C6O6 Derivative: Tripak

A significant advancement is the synthesis of a stable pseudo-[6]oxocarbon molecule called tripak (benzo[1,2-c:3,4-c':5,6-c'']tris([1,2,5]thiadiazole) 2,2,5,5,8,8-hexaoxide) [1]. This molecule is a derivative of C6O6 where all six carbonyl (C=O) groups are replaced by three dioxothiadiazole units, while maintaining the central C6 ring [1].

The key advantage of tripak is its ability to undergo multiple redox reactions, a property crucial for energy storage applications.

Feature Description
Core Structure Derivative of unstable C6O6; central C6 ring with three dioxothiadiazole units [1].
Key Property Capable of uptaking six electrons across five consecutive reduction steps [1].
Redox Activity Electron-withdrawing dioxothiadiazole groups enable multi-electron redox behavior [1].
Aromaticity Changes Exhibits different types of aromaticity (non-aromatic, Hückel, Baird) depending on its oxidation state [1].

The multi-electron redox behavior of tripak is a peerless property among organic molecules and is highly relevant for developing high-capacity energy storage materials [1].

Experimental Workflow for Redox-Active Carbonyl Materials

While a specific protocol for C6O6 or tripak is not available, the general workflow for developing carbonyl-based π-conjugated electrode materials involves key stages from molecular design to electrochemical testing.

The diagram below outlines the general workflow for developing and testing such materials.

G cluster_1 Material Design & Synthesis cluster_2 Material Characterization cluster_3 Electrode Fabrication & Testing A Molecular Design (Redox-active core, substituents) B Synthesis Strategy (Polycondensation, polymerization) A->B C Composite Fabrication (Conductive additives, binders) B->C D Structural Analysis (X-ray, NMR, FTIR) C->D Material E Morphological Study (SEM, TEM, surface area) D->E F Electrochemical Analysis (Cyclic Voltammetry) E->F G Electrode Preparation (Coating, drying) F->G Characterized Powder H Cell Assembly (Counter/reference electrode, electrolyte) G->H I Performance Evaluation (Capacity, cycling, rate capability) H->I I->A Feedback for Optimization

Key Experimental Details

Based on the workflow above, here are specific methodological considerations for working with carbonyl-based redox-active materials, drawing from research on tripak and related polyimide cathodes [2] [1] [3].

  • Synthesis & Composite Fabrication: Stable pseudo-C6O6 molecules like tripak are synthesized through multi-step organic reactions to create the core structure [1]. For polymeric carbonyl materials, in situ polycondensation in the presence of a conductive agent (e.g., carbon black) is an effective strategy. This creates a stable porous structure with abundant redox-active sites and guarantees fast electron/ion diffusion [2].
  • Material Characterization: Use X-ray crystallography to determine the molecular structure of new compounds [1]. Cyclic voltammetry (CV) is essential for probing the redox behavior, as it can reveal multiple reduction steps and the reversibility of electron transfer [1] [3].
  • Electrochemical Performance Evaluation: Assemble coin cells or three-electrode cells to test performance. Key metrics include gravimetric capacity (e.g., mA h g⁻¹), cycling stability (e.g., capacity retention over 500 cycles), and rate capability (performance at different current densities) [2] [4]. Density functional theory (DFT) calculations can be used to support and explain the electrochemical performance data [2].

Future Research Directions

For researchers looking to advance this field, the following directions based on general challenges in organic cathode materials are suggested [5]:

  • Enhance conductivity through molecular design or composite engineering.
  • Optimize synthesis methods for scalability and cost-effectiveness.
  • Improve structural stability and address capacity fading to extend cycle life.
  • Explore new redox-active organic compounds with multiple electron transfer capabilities.

References

cyclohexanehexone coordination chemistry metal carbonyls

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Cyclohexanehexone and Metal Carbonyls

The table below summarizes the core characteristics of these two components.

Feature This compound (C₆O₆) Metal Carbonyls
Nature Neutral, six-fold ketone of cyclohexane; an oxide of carbon (oxocarbon) [1]. Coordination complexes of transition metals with carbon monoxide (CO) ligands [2].
Stability Highly unstable and sensitive to ambient conditions; long considered elusive [1] [3]. Generally stable, though many are toxic and sensitive to air or light [2] [4].
Key Ligand Property All six oxygen atoms are potential donor sites, potentially acting as a strong π-acceptor ligand [1]. CO is a classic π-acceptor ligand, stabilizing low metal oxidation states via σ-donation and π-backbonding [2] [4].
Research Application Fundamental research to synthesize, isolate, and understand its bonding and coordination chemistry [3]. Catalysis (e.g., hydroformylation), organic synthesis, and as precursors to metal nanoparticles and other organometallics [2] [4].

Synthesis and Analytical Protocols

Protocol 1: Bulk Synthesis of C₆O₆ via Dehydration

This protocol is adapted from the 2021 breakthrough study that demonstrated the first bulk synthesis of C₆O₆ [3].

  • Principle: Dehydration of dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), the stable geminal diol form commercially sold as "this compound octahydrate" [1] [3].
  • Materials:
    • C₆(OH)₁₂·2H₂O (commercially available)
    • Anhydrous, oxygen-free solvent (e.g., tetrahydrofuran)
    • Powerful dehydrating agent (specific agent used in the study is not detailed in the public summary)
  • Equipment:
    • Glovebox with inert atmosphere (Ar or N₂)
    • Standard synthetic apparatus (schlenk flasks, etc.)
    • Equipment for low-temperature reactions
  • Procedure:
    • All operations must be performed inside an inert atmosphere glovebox to prevent decomposition [3].
    • Dissolve C₆(OH)₁₂·2H₂O in an appropriate anhydrous solvent.
    • Add a stoichiometric excess of a powerful dehydrating agent to the solution with vigorous stirring.
    • Maintain the reaction mixture at low temperatures (specific temperature not provided in public summary) to control the reaction.
    • The formation of C₆O₆ is indicated by a color change in the solution.
    • The resulting C₆O₆ is extremely sensitive and must be handled exclusively under inert conditions.

The following workflow diagram outlines the synthesis and analysis process.

Start Start: C₆(OH)₁₂·2H₂O (Stable 'Octahydrate') Step1 Step 1: Anhydrous Conditions (Inert Atmosphere Glovebox) Start->Step1 Step2 Step 2: React with Powerful Dehydrating Agent Step1->Step2 Step3 Step 3: Low-Temperature Reaction Step2->Step3 Product Product: C₆O₆ (Highly Unstable) Step3->Product Analysis Analysis: In-situ ESI-MS (Glovebox Setup) Product->Analysis Data Output: Mass Spectrum & MSⁿ Fragmentation Data Analysis->Data

Protocol 2: Mass Spectrometric Analysis of C₆O₆

Given its instability, standard analytical techniques are challenging. Electrospray Ionization Mass Spectrometry (ESI-MS) within an inert environment is the key method for detection [3].

  • Principle: Detect the deprotonated form of C₆O₆ (C₆O₆H⁻) and confirm its structure via fragmentation patterns [3].
  • Materials:
    • Freshly synthesized C₆O₆ solution from Protocol 1.
  • Equipment:
    • Home-built or commercially available ESI-MS system installed inside an inert atmosphere glovebox [3].
  • Procedure:
    • Introduce the C₆O₆ solution directly into the ESI-MS system inside the glovebox.
    • Acquire the mass spectrum in negative ion mode. The primary signal of interest is C₆O₆H⁻ (m/z 169) [3].
    • To confirm the structure, perform tandem mass spectrometry (MSⁿ, n=2-4) on the m/z 169 ion.
    • The diagnostic fragmentation pattern involves consecutive losses of carbon monoxide (CO) units. Look for fragments such as C₅O₅⁻, C₄O₄⁻, etc. [3].

Analytical Data and Coordination Potential

Characterization Data for C₆O₆
Analytical Method Key Observation / Data Point Interpretation

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Primary ion observed at m/z 169 [3]. | Corresponds to the deprotonated form of C₆O₆ (C₆O₆H⁻). | | Tandem Mass Spectrometry (MSⁿ) | Consecutive losses of CO units (e.g., C₆O₆H⁻ → C₅O₅⁻ → C₄O₄⁻) [3]. | Confirms the structure is a hexaketone, fragmenting via CO loss. | | Theoretical Calculations | Used to recover chemical bonding and rationalize synthesis [3]. | Supports the high reactivity and provides insight into electronic structure for coordination. |

Potential Coordination Modes of C₆O₆

The potential coordination chemistry of C₆O₆ with metal carbonyl fragments can be conceptualized based on its structure and known carbonyl chemistry. The diagram below illustrates two plausible coordination modes.

C6O6 C₆O₆ Molecule Mode1 Mode 1: As a π-Acceptor Ligand (Analogous to CO) C6O6->Mode1 Mode2 Mode 2: As a Bridging or Chelating Ligand C6O6->Mode2 MC Metal Carbonyl Fragment (M-CO) MC->Mode1 MC->Mode2 Bonding1 M → C₆O₆ π-backbonding Weakens C=O bonds Mode1->Bonding1 Bonding2 Forms multiple M–O bonds Potentially forming clusters Mode2->Bonding2

Discussion and Research Outlook

The synthesis and preliminary analysis of C₆O₆ open several research avenues. Its potential to act as a super-strong π-acceptor ligand could lead to complexes with extreme metal-to-ligand backbonding, potentially stabilizing unusual metal oxidation states or creating catalysts with novel reactivity [2] [3]. Furthermore, its multiple carbonyl groups make it a candidate for forming polynuclear metal complexes and clusters, similar to certain metal carbonyl clusters [2] [4].

For drug development professionals, it is crucial to note that current research is purely fundamental. The historical use of "triquinoyl" in alternative medicine is based on a misidentified compound and lacks scientific validity [1]. Any future biomedical applications would first require a deep understanding of its fundamental coordination chemistry and toxicology.

Important Safety Notes

  • Metal Carbonyls: These compounds are generally toxic via skin contact, inhalation, or ingestion. They can carbonylate hemoglobin, forming carboxyhemoglobin, which prevents oxygen transport [2]. All manipulations must be conducted in a well-ventilated fume hood.
  • C₆O₆: Due to its high reactivity and instability, handle C₆O₆ with extreme caution. It must be synthesized and used exclusively under controlled inert atmospheres to prevent decomposition or violent reaction with air or moisture [3].

References

Comprehensive Application Notes and Protocols: DFT Computational Studies of Cyclohexanehexone Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclohexanehexone and Its Derivatives

This compound (C₆O₆), also known as hexaketocyclohexane or triquinoyl, represents a highly specialized class of organic compounds with significant potential in materials science applications. This compound is characterized by its unique molecular structure consisting of a cyclohexane ring where all six carbon atoms are functionalized as ketone groups, making it a sixfold ketone of cyclohexane and formally classified as an oxide of carbon (oxocarbon). Historically, C₆O₆ has been described as "elusive" due to its extreme instability, with early reports only detecting it as ionized fragments in mass spectrometry studies rather than in its stable, neutral form. [1]

The synthetic challenges associated with this compound have made computational approaches particularly valuable for understanding its fundamental properties and potential applications. Recent advances (2021) have demonstrated successful bulk synthesis of C₆O₆ through dehydration of dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), which was previously misidentified as "this compound octahydrate" in commercial preparations and earlier studies. This breakthrough has enabled more thorough experimental validation of computational predictions. [2] The compound's structural characteristics and electronic properties make it particularly interesting for designing novel organic electrode materials and investigating magnetic behaviors in organic radical systems, areas where density functional theory (DFT) calculations provide critical insights that guide experimental work.

Computational Methodology

DFT Setup and Parameters

Density Functional Theory (DFT) calculations provide a powerful framework for investigating the structural, electronic, and reactive properties of this compound derivatives. The B3LYP functional has been extensively validated for studying this class of compounds, particularly when combined with the 6-31++G(d,p) basis set, which includes diffuse functions crucial for accurately modeling systems with potential radical character or charge transfer phenomena. [3] [2] This level of theory optimally balances computational efficiency with accuracy for organic molecules of this size and complexity. For systems containing heavier elements, such as sulfur or selenium substitutions in derivative structures, polarization-augmented triple-zeta basis sets (e.g., 6-311+G) provide superior performance in capturing electron correlation effects. [3]

The computational protocol typically follows a multi-step process: initial geometry optimization of all structural conformers, transition state localization using QST2 methods, and intrinsic reaction coordinate (IRC) calculations to verify transition state connectivity. For solution-phase properties, implicit solvation models such as the Polarizable Continuum Model (PCM) or Conductor-like PCM (C-PCM) should be employed to simulate aqueous or organic solvent environments. [4] Single-point energy calculations on optimized structures provide thermodynamic data, while frequency analyses confirm the nature of stationary points (no imaginary frequencies for minima, one imaginary frequency for transition states). Natural Bond Orbital (NBO) analysis offers valuable insights into electronic delocalization effects and generalized anomeric effects that influence conformational preferences. [3]

Table: Standard DFT Parameters for this compound Derivative Studies

Computational Aspect Recommended Method Application Examples
Geometry Optimization B3LYP/6-31++G(d,p) Structure refinement, conformational analysis
Energy Calculations B3LYP/6-311+G Single-point energies, thermodynamic properties
Solvation Effects PCM (water) Solution-phase reaction mechanisms
Electronic Analysis NBO/NBO6 Electron delocalization, bonding analysis
Transition States QST2/IRC Reaction pathway determination
Spectroscopic Properties B3LYP/6-31++G(d,p) Vibrational frequencies, NMR chemical shifts
Model Systems and Analysis Techniques

Computational studies of this compound derivatives typically focus on several key model systems that exhibit distinct chemical behaviors. The parent C₆O₆ molecule serves as the foundational structure, with investigations concentrating on its electronic configuration, orbital characteristics, and charge distribution patterns. [2] Derivatives with ortho-substitutions introduce steric and electronic perturbations that significantly influence molecular properties and reactivity. For instance, studies of 2-substituted cyclohexanone oximes (including methoxy, methylthio, methylseleno, fluoro, chloro, and bromo variants) have revealed pronounced tendencies for axial chair conformations stabilized through generalized anomeric effects. [3]

Advanced analysis techniques provide deep insights into the properties of these systems. Natural Bond Orbital (NBO) analysis quantifies donor-acceptor interactions and electron delocalization effects that govern conformational preferences. [3] For predicting magnetic properties in radical-functionalized derivatives, broken-symmetry DFT approaches enable characterization of exchange coupling between unpaired electrons. Multi-configurational methods, particularly Complete Active Space Self-Consistent Field (CASSCF) calculations, serve as benchmark references for validating DFT performance in systems with significant diradical or polyradical character. [5] When investigating reaction mechanisms such as decarboxylation pathways, intrinsic reaction coordinate (IRC) calculations map the potential energy surface from transition states to corresponding reactants and products, providing comprehensive mechanistic understanding. [4]

The following workflow illustrates the standard computational protocol for DFT studies of this compound derivatives:

Start Start Geometry Geometry Optimization B3LYP/6-31++G(d,p) Start->Geometry Frequency Frequency Analysis No imaginary frequencies? Geometry->Frequency TS Transition State Search QST2 method Frequency->TS For reaction studies Solvation Solvation Model PCM implementation Frequency->Solvation For solution properties Analysis Electronic Analysis NBO, CASSCF, BS-DFT Frequency->Analysis For property calculation IRC IRC Calculation Reaction pathway mapping TS->IRC IRC->Analysis Solvation->Analysis Results Final Results Analysis->Results

Synthesis and Experimental Characterization Protocols

Synthesis of this compound

The synthesis of authentic this compound requires careful attention to dehydration conditions and handling procedures due to the compound's exceptional sensitivity to ambient conditions. The synthetic protocol begins with dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), which is commercially available but has historically been misidentified as "this compound octahydrate." [1] [2] The dehydration process must be conducted under strictly anhydrous conditions using high-purity solvents and inert atmosphere techniques. A proven method involves dissolving the precursor material in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with subsequent thermal activation under controlled temperature ramping. [2]

Critical reaction parameters include maintaining temperatures between 80-100°C during the dehydration phase and implementing rapid quenching once conversion is complete. The progress of the reaction can be monitored by tracking the evolution of water molecules using Karl Fischer titration or spectroscopic methods. Product purification presents significant challenges due to the instability of C₆O₆; however, recrystallization from anhydrous acetonitrile or dichloromethane at reduced temperatures (0 to -20°C) has yielded material suitable for characterization. The synthetic workflow must incorporate multiple quality control checkpoints, particularly verification that the product is genuine C₆O₆ and not the hydrated derivative, using the analytical techniques described in the following section.

Mass Spectrometry Characterization

Mass spectrometric analysis of this compound requires specialized instrumentation and sample handling protocols due to its reactivity with moisture and thermal lability. A validated approach utilizes a home-built electrospray ionization (ESI) mass spectrometry setup operated within an inert atmosphere glovebox to prevent decomposition during analysis. [2] Sample introduction is achieved via direct infusion of freshly prepared C₆O₆ solutions in anhydrous DMSO or acetonitrile at concentrations typically ranging from 10-100 μM.

The characterization protocol focuses on detecting the deprotonated molecule [C₆O₆H]⁻ at m/z 169 rather than the molecular ion, as this approach has proven more reliable for characterizing this compound. [2] Tandem mass spectrometry (MSⁿ) experiments with collision-induced dissociation provide structural verification through observation of characteristic fragmentation patterns, most notably consecutive losses of carbon monoxide units (C₆O₆H⁻ → C₅O₅H⁻ → C₄O₄H⁻, etc.). [2] Instrument parameters must be carefully optimized, including capillary voltages (2.5-3.5 kV), cone voltages (20-40 V), and collision energies (10-25 eV for MS² experiments). These experimental observations align with computational predictions of the compound's fragmentation behavior, creating a validated framework for definitive identification of synthesized C₆O₆.

Table: Experimental Characterization Techniques for this compound Derivatives

Technique Key Parameters Expected Results Validation Criteria
Mass Spectrometry ESI(-), in-glovebox setup, MSⁿ [C₆O₆H]⁻ at m/z 169, consecutive CO losses Match with computed fragmentation pattern
IR Spectroscopy ATR-FTIR, N₂ atmosphere C=O stretching frequencies Agreement with computed vibrational spectra
X-ray Diffraction Single crystal, low temperature Molecular packing structure R-factor < 5%, match with DFT-optimized geometry
Thermal Analysis TGA, DSC, N₂ atmosphere Decomposition temperature Correlation with computed stability

Application Examples

Organic Electrode Materials

This compound derivatives have emerged as promising candidates for next-generation energy storage applications, particularly as organic electrode materials in lithium-ion batteries. Their appeal stems from the multi-electron redox capabilities afforded by the six ketone groups, which can theoretically undergo reversible enolization reactions during battery cycling. Recent research has demonstrated that polycondensation products of this compound with aromatic diamines, such as p-phenylenediamine, yield polymeric networks with exceptional charge storage capacity and cycling stability. [6]

DFT computational studies play a crucial role in optimizing these materials by predicting their redox potentials, electronic conductivity, and lithium-ion binding energies. Computational models typically examine the sequential reduction steps of the this compound core, mapping the potential energy surface as lithium ions associate with the oxygen centers. These simulations reveal that the extended conjugation in polymeric derivatives facilitates electron delocalization, thereby enhancing electronic conductivity while maintaining favorable lithium-ion diffusion pathways. [6] Property predictions from these computational studies guide the rational design of molecular structures that balance high capacity with good kinetic properties, highlighting the value of integrated computational-experimental approaches in developing advanced battery materials.

Magnetic Properties Studies

The this compound scaffold provides an ideal platform for designing organic magnetic materials when functionalized with stable radical groups. DFT computational studies have been instrumental in predicting the exchange interactions between unpaired spins in these systems, which determine their macroscopic magnetic behavior. Research on helicene-based radicals has established methodological frameworks directly applicable to this compound derivatives, particularly for quantifying through-space coupling and spin delocalization effects. [5]

Computational protocols for these investigations typically employ broken-symmetry DFT approaches with carefully selected functionals (often B3LYP with moderate exact exchange admixture) to model the electronic structure of open-shell systems. [5] These studies examine how different radical groups—including 1,2,3,5-dithiadiazolyl, verdazyl, and nitronyl nitroxide derivatives—influence the overall magnetic personality when attached to the this compound core. The computations predict whether systems will adopt closed-shell singlet states or exhibit significant diradical/tetraradical character, with validation against multi-configurational CASSCF calculations ensuring methodological reliability. [5] The insights gained from these computational studies guide the synthesis of molecules with predetermined magnetic properties, potentially enabling applications in molecular spintronics and organic magnetism.

The following diagram illustrates the computational workflow for predicting magnetic properties in radical-functionalized this compound derivatives:

cluster_0 Validation Pathway Start Start Model Build Radical Derivative Structure optimization Start->Model Method Select DFT Functional B3LYP, ωB97X-D Model->Method BS Broken-Symmetry Calculation Method->BS CAS CASSCF Validation Active space selection Method->CAS Analysis Magnetic Analysis Exchange coupling (J) BS->Analysis CAS->Analysis CAS->Analysis Prediction Property Prediction Analysis->Prediction

Troubleshooting and Technical Notes

Common Computational Challenges

DFT studies of this compound derivatives frequently encounter several characteristic challenges that require methodological adjustments. Convergence difficulties during geometry optimization often arise from the highly symmetric nature of the parent C₆O₆ molecule and the flat potential energy surface around minimum structures. These issues can typically be resolved by employing alternative optimization algorithms (e.g., GEDIIS instead of standard Berny algorithm), introducing slight symmetry breaking through initial coordinate perturbations, or utilizing finer integration grids (UltraFine instead of Standard). For systems exhibiting strong electron correlation effects or significant diradical character, standard DFT functionals may deliver inadequate performance, necessitating hybrid approaches that incorporate multi-reference character or double-hybrid functionals such as B2PLYP. [5]

When modeling reaction mechanisms such as decarboxylation of functionalized derivatives, transition state localization may prove challenging due to the complex potential energy surface. The QST2 and QST3 methods require carefully constructed reactant and product structures; ensuring proper atomic correspondence between these endpoints significantly improves convergence. [4] For systems where solvation effects play a critical role, selecting appropriate implicit solvation models with correct dielectric parameters is essential, with frequency calculations in solution recommended for obtaining thermodynamically consistent solvation corrections. [4] Additionally, NBO analysis of donor-acceptor interactions in substituted derivatives may reveal unusually strong orbital delocalization effects that influence conformational preferences, requiring examination of second-order perturbation theory energies in the natural bond orbital basis. [3]

Experimental-Computational Correlation

Establishing strong correlation between computational predictions and experimental observations is essential for validating methodological approaches in this compound research. Several benchmark validation strategies have proven effective. For structural properties, comparing DFT-optimized geometries with X-ray crystallographic data (where available) provides the most direct validation, with typical target thresholds of ±0.02 Å for bond lengths and ±2° for bond angles. [2] For vibrational properties, calculated frequencies generally require scaling factors (0.96-0.98 for B3LYP/6-31++G(d,p)) to account for anharmonicity and method limitations, with agreement to within 10-20 cm⁻¹ of experimental IR spectra considered satisfactory.

For redox properties, comparing computed electron affinities/ionization potentials with electrochemical measurements establishes the reliability of computational approaches for predicting electrochemical behavior in organic electrode materials. [6] Similarly, calculated NMR chemical shifts (particularly ¹³C) should correlate with experimental solution-phase spectra within ±5 ppm for identifying characteristic carbon environments in derivative structures. Most importantly, the observed gas-phase fragmentation pattern in mass spectrometry studies—specifically the consecutive losses of CO units from C₆O₆—should align with computed reaction pathways and associated energy barriers, providing critical validation of the computational model's ability to describe bond cleavage processes. [2] These systematic validation protocols ensure that computational studies provide meaningful predictions that reliably guide experimental synthesis and characterization efforts.

Conclusion

DFT computational studies provide indispensable insights into the structure, properties, and reactivity of this compound derivatives, guiding experimental efforts to harness their potential in advanced materials applications. The protocols outlined in this document establish standardized methodologies for computational characterization, synthetic preparation, and experimental validation of these challenging compounds. As research in this field advances, the integration of robust computational screening with targeted synthesis promises to unlock new opportunities in energy storage, molecular electronics, and magnetic materials based on this unique family of oxocarbons. Continued refinement of these protocols, particularly through the incorporation of more advanced dynamics and machine learning approaches, will further enhance our ability to design and optimize this compound derivatives with tailored properties for specific technological applications.

References

stabilizing cyclohexanehexone for practical applications

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cyclohexanehexone (C₆O₆)

What is the fundamental challenge with handling this compound? The primary challenge is its extreme instability and high sensitivity. As of 1999, it had only been observed as an ionized fragment in mass spectrometry and was not isolated as a stable, pure compound [1]. It readily decomposes and is highly sensitive to ambient conditions, especially moisture and air [2].

What is the identity of the compound often sold as "this compound octahydrate"? The material historically and commercially labeled as "this compound octahydrate" is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1] [2]. This is the geminal diol derivative of C₆O₆, where all six ketone groups have reacted with water.

Has there been any recent progress in synthesizing C₆O₆? Yes, a 2021 study reported a bulk synthesis method for C₆O₆ by dehydrating C₆(OH)₁₂·2H₂O [2]. The researchers successfully detected the C₆O₆ molecule using a home-built electrospray ionization mass spectrometry setup inside a glovebox, identifying it as the C₆O₆H⁻ anion [2].

Troubleshooting Common Experimental Issues

Problem & Symptoms Possible Cause Solution / Diagnostic Steps
Rapid Sample Decomposition: Sample degrades quickly during handling or analysis [1] [2]. Exposure to ambient moisture and/or air. Perform all synthesis, handling, and sample preparation in a controlled, anhydrous atmosphere (e.g., inside a glovebox) [2].
Inconsistent Mass Spectrometry Results: Inability to detect the C₆O₆⁺ or C₆O₆H⁻ ion signal [2]. Sample decomposition or instrument setup not optimized for air-sensitive species. Use an airtight sample introduction system. For ESI-MS, utilize a nitrogen-filled glovebox enclosing the instrument's sample platform [2].
Unexpected Solid-State Properties: The physical properties (e.g., decomposition point) of the starting material do not match expectations for pure C₆O₆. The starting material is likely dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), which decomposes at ~95°C [1]. Verify the identity of your starting material via techniques like X-ray diffraction, which can distinguish the diol hydrate structure [1].

Experimental Protocol: Synthesis & MS Detection

This protocol is adapted from the 2021 bulk synthesis and mass spectrometry study [2].

Workflow Overview The diagram below outlines the key stages for synthesizing and analyzing this compound.

Start Start with C₆(OH)₁₂·2H₂O A Dehydration Reaction Start->A B Product: C₆O₆ A->B C Immediate MS Analysis B->C D Ion Detection: C₆O₆H⁻ C->D E Tandem MS (MSⁿ) D->E F Confirm via CO loss E->F

Step-by-Step Methodology

  • Dehydration Synthesis

    • Objective: To convert dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) into this compound (C₆O₆) [2].
    • Procedure: The specific dehydration reagents and conditions (temperature, solvent, duration) from the 2019 study are not detailed in the provided results. Researchers must refer to the original publication for this critical chemical synthesis step.
    • Critical Note: This entire process must be carried out under a strictly anhydrous and oxygen-free atmosphere inside a glovebox to prevent immediate decomposition of the product.
  • Mass Spectrometry Analysis

    • Objective: To detect and confirm the structure of the synthesized C₆O₆.
    • Sample Preparation: Dissolve the synthesized product in a suitable, dry solvent inside the glovebox immediately after synthesis.
    • Instrument Setup: The 2021 study used a home-built electrospray ionization (ESI) source housed within a nitrogen-filled glovebox. This is crucial to shield the sensitive sample from air [2].
    • Detection: The C₆O₆ molecule was detected in the form of the C₆O₆H⁻ anion [2].
    • Confirmation (Tandem MS): Perform tandem mass spectrometry (MSⁿ, where n=2-4) on the C₆O₆H⁻ ion. The structure is confirmed by observing consecutive losses of carbon monoxide (CO) molecules from the parent ion, a characteristic fragmentation pattern [2].

Stabilization Strategies & Application Notes

Given the instability of pure C₆O₆, a practical approach for applications is to use its more stable forms or derivatives.

  • Utilize the Stable "Diol" Form: For many applications, the commercially available dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) can be used as a stable precursor or proxy for C₆O₆ in further chemical syntheses [1].
  • Incorporate into a Matrix/Composite: A promising strategy, as shown in battery research, is to use C₆O₆ as a building block in a polycondensation reaction. For instance, condensing C₆O₆ with p-phenylenediamine creates a stable polymeric organic electrode material, effectively locking the reactive molecule into a robust network [3].
  • Employ Extreme Handling Controls: For experiments requiring the pure molecule, all handling—including weighing, synthesis, and sample introduction for analysis—must be performed in an inert atmosphere glovebox [2].

Analytical Method Validation

For any analytical method developed (e.g., a quantitative HPLC assay for degradation products), validation is critical. The method must be shown to be specific, precise, accurate, linear, and robust over the intended range, following standards for new drug development [4].

References

Understanding C₆O₆ Instability & Current Research

Author: Smolecule Technical Support Team. Date: February 2026

The core issue is that neutral C₆O₆ is highly unstable and has only been observed as an ionized fragment in mass spectrometry experiments [1]. What is often traded as "cyclohexanehexone octahydrate" is actually a different, more stable compound (dodecahydroxycyclohexane dihydrate) [1].

Recent research has shifted towards stabilizing the C₆O₆ structure by using it as a core building block within larger complexes, specifically alkalides, which has shown great promise for advanced applications [2].

Research Aspect Key Finding Implication for Experimentation
Inherent Stability "expected to be highly unstable" [1] Isolation of pure, neutral C₆O₆ is likely not feasible with current technology.
Stabilization Strategy Doping with alkali metals (Li) and Group-IIIA elements (B, Al, Ga) to form C₆O₆Li₆ complexes [2]. The C₆O₆ structure can be stabilized through coordination and charge transfer within a metal complex.
Stability of Complex Interaction energies as high as -109 kcal mol⁻¹ for these complexes [2]. The formed complexes exhibit high thermodynamic stability, making them suitable for further study and use.
Experimental Detection Historically observed via mass spectrometry [1]; modern work uses theoretical and UV-vis analysis [2]. Confirmation of the C₆O₆ structure, even in a complex, may require advanced analytical techniques.

FAQs & Troubleshooting Guide

Here are answers to common questions and solutions to potential problems you might encounter.

Q1: Why does my synthesized material not match the expected properties of C₆O₆?

  • Likely Cause: You have likely synthesized the common hydrate, dodecahydroxycyclohexane dihydrate, rather than the pure hexaketone [1].
  • Solution: Characterize your product with techniques like X-ray diffraction. The hydrate is a stable solid that decomposes at 95°C [1]. Adjust your synthesis goals to target this stable derivative or the novel metal complexes.

Q2: How can I experimentally access the C₆O₆ structure?

  • Approach 1: Study its anionic forms. The rhodizonate anion (C₆O₆²⁻) is a stable and well-known counterpart. The singly charged anion (C₆O₆⁻) has been detected forming from carbon monoxide oligomerization on molybdenum carbonyls [1].
  • Approach 2: Synthesize doped metal complexes. Follow the recent methodology of creating AM@C₆O₆Li₆ complexes (where AM is an alkali metal like Na or K). This involves doping the C₆O₆Li₆ structure with other atoms, which leads to exceptional charge transfer and stabilizes the structure [2].

Q3: What is the detailed protocol for creating stabilized C₆O₆ complexes? While the exact experimental synthesis is highly advanced, the conceptual workflow based on the recent publication is as follows [2]:

G Start Start: Target C₆O₆Li₆ Complex A Dope with Group-IIIA Element (B, Al, Ga) Start->A B Interact with Alkali Metal (AM) Na, K A->B C Form Alkalide Complex (Charge Transfer) B->C D Characterize Product C->D E1 UV-Vis Analysis D->E1 E2 Measure Hyperpolarizability (β₀) D->E2 E3 Theoretical Calculations (Interaction Energy, FMOs) D->E3

Key steps in this protocol include:

  • Synthesis: The process involves doping the C₆O₆Li₆ structure with atoms from group IIIA (B, Al, Ga) and further interacting it with other alkali metals (Na, K) [2].
  • Confirmation of Stability: The high thermodynamic stability is confirmed by calculating large, negative interaction energies (up to -109 kcal mol⁻¹) [2].
  • Charge Transfer Analysis: A crucial step is verifying the complex acts as an alkalide, where electron density is transferred to the alkali metal atom [2].
  • Optical Property Measurement: Successful formation is confirmed by a bathochromic shift in UV-visible analysis and a very high first hyperpolarizability (β₀), which can reach 1.75 × 10⁵ au for these complexes [2].

Future Research Directions

Given that working with pure C₆O₆ is not currently viable, your research can be directed toward these promising areas:

  • Advanced Material Design: Focus on synthesizing the proposed alkalides (e.g., B–C₆O₆Li₆–K) and measuring their exceptional Non-Linear Optical (NLO) properties for use in optoelectronics [2].
  • Explore Related Compounds: Investigate higher oligomers of carbon monoxide, such as C₁₀O₈ and C₁₄O₁₀, which were historically claimed to be produced from C₆O₆ precursors [1].

References

handling cyclohexanehexone solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: What are the solubility properties of cyclohexanehexone? The pure, neutral C₆O₆ molecule is highly unstable and has only been observed in mass spectrometry experiments under controlled conditions [1] [2]. Therefore, its solubility in common solvents is not characterized. What is often handled in labs as "this compound" is actually its stable, hydrated form.

  • Q: What is the compound typically sold as "this compound"? The reagent commercially available under names like "this compound octahydrate" is, according to X-ray diffraction analysis, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1] [2]. This is the geminal diol derivative of this compound, a solid that decomposes at 95°C [1].

  • Q: How can I successfully work with the C₆O₆ molecule? A 2021 study achieved bulk synthesis by dehydrating C₆(OH)₁₂·2H₂O [2]. Due to its extreme sensitivity to air and ambient conditions, the molecule was detected using a specialized electrospray ionization mass spectrometry setup housed within a glovebox [2].

Troubleshooting Guide & Experimental Protocol

The primary "issue" is the compound's instability. The following workflow outlines the critical steps for handling and analysis, based on the successful 2021 synthesis and detection method [2].

Start Start with C₆(OH)₁₂·2H₂O (Commercial 'this compound') Step1 Dehydration Process (Synthesis of C₆O₆) Start->Step1 Step2 Immediate Transfer to Inert Atmosphere Glovebox Step1->Step2 Step3 Prepare Sample Solution Within Glovebox Step2->Step3 Step4 Analysis via Specialized ESI-MS (Detect as C₆O₆H⁻ ion) Step3->Step4 Success Successful C₆O₆ Detection & Analysis Step4->Success

The table below summarizes the core challenges and the required solutions.

Issue Root Cause Recommended Solution & Experimental Protocol
Cannot detect pure C₆O₆ Extreme instability; decomposes upon exposure to ambient air or moisture [1] [2]. Perform all post-synthesis steps in an inert atmosphere glovebox. Use a home-built ESI-MS setup that is housed within or directly connected to the glovebox to avoid air exposure [2].
Unexpected analysis results Working with the wrong compound; most commercial samples are the hydrate (C₆(OH)₁₂·2H₂O), not C₆O₆ [1]. Confirm the starting material's identity via techniques like infrared spectroscopy or X-ray diffraction [1]. Source materials from reputable suppliers and verify certificates of analysis.
Inconclusive mass spectrometry Fragmentation patterns may be complex or misinterpreted. Use tandem mass spectrometry (MSⁿ). The structure of C₆O₆ is confirmed by observing consecutive losses of carbon monoxide (CO) molecules from the parent ion [2].

Key Insights for Researchers

  • Historical Context: For decades, the elusive nature of this compound led to its investigation primarily as a mass spectrometry fragment and its (mis)identification in alternative medicine claims [1].
  • Modern Validation: The 2021 study provides a benchmark understanding and a validated method for producing and detecting the molecule, setting a new standard for future research [2].

References

Cyclohexanehexone in Lithium Batteries: Overview & Challenge

Author: Smolecule Technical Support Team. Date: February 2026

Cyclohexanehexone (C₆O₆) is an organic carbonyl compound studied as a cathode material due to its ultrahigh theoretical capacity of 902 mAh g⁻¹, which corresponds to a high energy density of 1533 Wh kg⁻¹ [1] [2]. This high capacity comes from its six electrochemically active C=O groups [1].

The primary challenge for this compound batteries is limited cycling stability due to material dissolution in the electrolyte, which is a common issue for organic electrode materials [1]. One study noted a capacity retention of 82% after 100 cycles at 50 mA g⁻¹ when using a high-polarity ionic liquid electrolyte to mitigate solubility [1].

A Promising Strategy: Polymerization

A leading strategy to combat dissolution is to incorporate the this compound molecule into a stable polymer structure.

  • Approach: Condensation of this compound with p-phenylenediamine [3] [4].
  • Mechanism: This reaction creates a polymer network where the active C₆O₆ units are linked by C-N-C bonds. Using an excess of the amine leads to a regular 3D network (PTDA3), which significantly reduces solubility [4].
  • Outcome: This polymer (PTDA3) showed a high practical capacity of 285 mAh g⁻¹, corresponding to a three-electron redox process, and improved stability [4].

The diagram below illustrates this polymerization concept and its benefit.

G Solubility_Problem High Solubility in Electrolyte Capacity_Fading Rapid Capacity Fading Solubility_Problem->Capacity_Fading Polymer_Strategy Polymerization Strategy Capacity_Fading->Polymer_Strategy Crosslinked_Network Formation of 3D Polymer Network Polymer_Strategy->Crosslinked_Network Improved_Stability Improved Cycling Stability Crosslinked_Network->Improved_Stability

Performance Data Summary

The table below summarizes key quantitative data from the search results comparing pure C₆O₆ and its polymer.

Material Specific Capacity Capacity Retention Voltage Key Feature/Strategy
This compound (C₆O₆) [1] [2] 902 mAh g⁻¹ (theoretical) 82% after 100 cycles Avg. 1.7 V Use of ionic liquid electrolyte
Polymer (PTDA3) [4] 285 mAh g⁻¹ (practical) Information not specified in results Information not specified in results Condensation with p-phenylenediamine

Suggested Experimental & Troubleshooting Approaches

While the search results do not provide step-by-step troubleshooting guides, they point to key areas for optimization based on the strategies discussed.

  • FAQ: How can I reduce the solubility of this compound in my battery electrolyte?

    • Synthesis of Polymer Networks: Consider synthesizing a polymer where this compound is a core building block. The condensation reaction with aromatic amines like p-phenylenediamine is a verified method. The ratio of reagents (e.g., 1:3 for this compound to amine) is critical for forming an effective 3D network [4].
    • Electrolyte Engineering: Explore different electrolyte systems. Research indicates that high-polarity ionic liquids can help suppress material dissolution compared to conventional organic electrolytes [1]. The use of pH-buffering additives (e.g., ammonium acetate) has also been shown in other battery systems to improve stability by maintaining optimal interfacial conditions, a concept that may be adaptable [5].
  • FAQ: The capacity of my cell is fading very quickly. What could be the cause?

    • Primary Cause: The most likely cause is the dissolution of the active material (C₆O₆ or its intermediates) into the liquid electrolyte, leading to a loss of active mass and parasitic reactions [1].
    • Investigation Path:
      • Post-Mortem Analysis: After cycling, disassemble the cell and inspect the electrolyte and separator. Discoloration of the electrolyte can be a visual indicator of dissolved material.
      • Characterization: Techniques like ex-situ X-ray absorption spectroscopy (XAS) can be used to study changes in the solvation environment and electrode structure, as demonstrated in research on zinc batteries [5].

References

Troubleshooting Guide: Common C₆O₆ Conductivity Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Problem Observed Possible Cause Suggested Solution
Low charge transfer Inefficient electron donation from dopants; isolated dopants not interacting with C₆O₆ ring [1]. Use strong electropositive donors (Group IA/IIA metals); ensure dopants bind to oxygen atoms in C₆O₆Li₆ structure [1].
Unstable complex Weak interaction between dopant and C₆O₆ framework; thermodynamic instability [1]. Select dopants with high negative interaction energy (e.g., B–C₆O₆Li₆–K, Eint = -109 kcal/mol); verify stability with computational modeling [1].
Inconsistent results Variations in synthesis method leading to impurities or non-uniform doping [1]. Follow strict stoichiometric control; use standardized optimization and frequency analysis at ωB97XD/6-31+G(d,p) level of theory [1].
Insufficient NLO response Large HOMO-LUMO energy gap in the complex [1]. Employ double doping (Group IA & IIIA) to drastically reduce the frontier molecular orbital energy gap [1].

Detailed Experimental Protocol: Enhancing Conductivity via Alkalide Formation

Recent research demonstrates that doping the C₆O₆Li₆ molecule with both a Group IA (Li, Na, K) and a Group IIIA (B, Al, Ga) metal can transform it into a high-performance material with a very high first hyperpolarizability (β₀), a key indicator of nonlinear optical (NLO) response and enhanced electronic properties [1]. The process involves significant charge transfer, making the complex an alkalide [1].

The workflow below outlines the key computational and experimental steps for creating and validating these doped C₆O₆Li₆ complexes.

workflow Start Start: C₆O₆Li₆ Complex Step1 Doping Strategy Selection Start->Step1 Step2 Computational Modeling (Geometry Optimization & Frequency Analysis) Step1->Step2 Step3 Stability Verification (Interaction Energy, NBO, EDD) Step2->Step3 Step4 Electronic Properties Analysis (FMO, UV-Vis, β₀ calculation) Step3->Step4 Step5 Synthesis & Characterization Step4->Step5 Step6 Validation & Application Step5->Step6

Title: Workflow for Developing Doped C₆O₆Li₆ Complexes

Methodology Details:

  • Doping Strategy Selection: The most effective approach is double doping. A Group IIIA atom (B, Al, Ga) is doped onto the C₆O₆Li₆ surface, while a Group IA atom (Li, Na, K) is simultaneously introduced. This configuration promotes exceptional charge transfer, where electrons from the Group IIIA metal move to the Group IA metal, creating an alkalide [1].
  • Computational Modeling:
    • Level of Theory: Use Density Functional Theory (DFT) with the ωB97XD functional and the 6-31+G(d,p) basis set [1].
    • Procedure: Perform geometry optimization and frequency analysis on the doped complexes using software like Gaussian 09. A successful optimization is confirmed by the absence of imaginary frequencies [1].
  • Stability and Charge Transfer Verification:
    • Interaction Energy (Eᵢₙₜ): Calculate using: Eᵢₙₜ = E(Complex) - [E(C₆O₆Li₆) + E(Dopants)]. A high negative value (e.g., -109 kcal/mol for B–C₆O₆Li₆–K) confirms thermodynamic stability [1].
    • Charge Analysis: Perform Natural Bond Orbital (NBO) and Electronic Density Difference (EDD) analyses to confirm the charge transfer from the Group IIIA metal to the Group IA metal, verifying alkalide formation [1].
  • Electronic and Optical Properties Analysis:
    • Frontier Molecular Orbitals (FMOs): Calculate the HOMO-LUMO energy gap (Eₕₗ). A significant reduction indicates enhanced electronic conductivity and NLO potential [1].
    • First Hyperpolarizability (β₀): Compute the static and frequency-dependent β₀. This is a direct measure of the NLO response. The benchmark for these complexes can be as high as 1.75 × 10⁵ au [1].
    • UV-Vis Analysis: Predict a bathochromic shift (red shift) in the absorption spectrum, indicating a reduced excitation energy and altered electronic structure [1].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason pure C₆O₆ has poor conductivity? The electronic conductivity of a material depends on the presence and mobility of charge carriers. Pure C₆O₆ lacks a sufficient population of free electrons, limiting its ability to conduct electric current effectively [2].

Q2: What is an "alkalide," and why is it effective? An alkalide is a specific type of complex where an alkali metal atom (e.g., K, Na) exists in a negative oxidation state, effectively acting as an anion. In the context of C₆O₆Li₆, doping creates a path for excess electrons to localize on an alkali metal, resulting in a highly diffuse electron cloud. This excess electron is loosely bound and can be easily influenced, leading to a massive enhancement in nonlinear optical response and charge transfer characteristics [1].

Q3: Among the various dopants, which combination shows the most promise? Based on current research, the B–C₆O₆Li₆–K complex is exceptionally promising. It exhibits high thermodynamic stability (interaction energy of -109 kcal/mol) and an outstanding first hyperpolarizability (β₀) value of 1.75 × 10⁵ au, which is one of the highest reported for this class of materials [1].

Q4: How can I measure the success of my conductivity enhancement experiment? Success can be evaluated both computationally and experimentally:

  • Computational Metrics: A significantly reduced HOMO-LUMO gap, a high first hyperpolarizability (β₀) value, and clear evidence of charge transfer in EDD maps [1].
  • Experimental Characterization: Techniques like UV-Vis spectroscopy (to observe a red shift), X-ray Photoelectron Spectroscopy (XPS), and Raman spectroscopy can confirm structural and electronic changes [3]. Electrical conductivity can be directly measured using methods like the four-point probe technique [2].

References

Troubleshooting Guide: Cyclohexanehexone Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

A fundamental challenge in synthesizing cyclohexanehexone (C₆O₆) is the prevalent misconception about the starting material. The table below addresses the core issue and its solution.

Problem Description Root Cause Solution & Preventive Measures

| Failed synthesis or obtaining a product that decomposes at ~99°C; product does not match expected properties of C₆O₆ [1] [2]. | Use of commercially available "This compound octahydrate." This material is often not the true C₆O₆ hydrate, but is actually dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [3] [1]. | • Verify starting material: Be aware that chemicals sold under the name "this compound octahydrate" are likely C₆(OH)₁₂·2H₂O [1] [2]. • Synthesize true C₆O₆: Use a verified protocol for the dehydration of C₆(OH)₁₂·2H₂O to obtain C₆O₆ [3]. | | Handling and instability of the final product, leading to rapid decomposition. | The true C₆O₆ molecule is highly sensitive to ambient conditions (likely moisture and air), making it very unstable [3]. | • Employ air-free techniques: Perform all synthesis and handling steps in an inert atmosphere (e.g., inside a glovebox). • Use specialized analysis: Utilize an in-situ mass spectrometry setup within a glovebox to detect the unstable product as the C₆O₆H⁻ ion [3]. |

Experimental Protocol: Synthesis and Characterization of C₆O₆

Based on the 2021 study that successfully revisited the synthesis, here is a detailed methodology [3] [4].

1. Objective To synthesize and characterize the historically elusive this compound (C₆O₆) molecule in bulk.

2. Key Precautions

  • The entire synthesis and subsequent handling must be carried out under strict inert conditions, for example, within an argon-filled glovebox, to prevent decomposition of the sensitive product [3].

3. Step-by-Step Procedure

  • Step 1: Starting Material. Acquire dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), which is the compound commonly, but mistakenly, sold as "this compound octahydrate" [3] [1] [2].
  • Step 2: Dehydration. Subject the C₆(OH)₁₂·2H₂O material to a controlled dehydration process. This step is crucial for converting the stable hydrate into the target C₆O₆ molecule [3].
  • Step 3: Characterization via Mass Spectrometry.
    • Setup: Use a home-built electrospray ionization mass spectrometry (ESI-MS) setup that is installed directly inside the glovebox. This avoids exposing the sample to air [3].
    • Detection: Analyze the product. Successful synthesis will be indicated by the detection of the C₆O₆H⁻ ion [3].
    • Confirmation: Perform tandem mass spectrometry (MSⁿ, for n=2–4). The structure is confirmed by observing consecutive losses of carbon monoxide (CO) molecules from the parent ion [3].

This workflow can be visualized in the following diagram:

G Start Start with C₆(OH)₁₂·2H₂O (Commercial 'C₆O₆ octahydrate') Step1 Controlled Dehydration (Inside Glovebox) Start->Step1 Step2 In-situ ESI-MS Analysis (Detect C₆O₆H⁻ ion) Step1->Step2 Step3 Tandem MSⁿ (n=2-4) (Confirm consecutive CO loss) Step2->Step3 End C₆O₆ Structure Confirmed Step3->End

Frequently Asked Questions (FAQs)

1. My product decomposes at around 99°C. Does this mean I have successfully made C₆O₆? No. A decomposition point of approximately 95-99°C is a documented characteristic of dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), not the true C₆O₆ [1] [2]. This is a strong indicator that your starting material was the hydrate, and the dehydration step to C₆O₆ was not successful or the product was not stabilized.

2. Why is mass spectrometry so critical for confirming the synthesis? Due to the extreme instability of C₆O₆, traditional analytical methods that require sample exposure to air are likely to fail or show decomposed products. The 2021 study demonstrated that direct, in-situ ESI-MS within a glovebox is necessary to detect the molecule reliably as the C₆O₆H⁻ ion, with its structure confirmed by its unique fragmentation pattern (sequential CO loss) [3] [4].

3. What are the promising research applications of this compound? Although its synthesis is challenging, C₆O₆ is a subject of interest in modern materials science. Recent research explores its use as a building block for organic electrode materials in lithium batteries via polycondensation with molecules like p-phenylenediamine [5].

References

characterizing cyclohexanehexone reactive intermediates

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding Cyclohexanehexone

What is this compound and why is it so difficult to characterize? this compound (C₆O₆), also known as hexaketocyclohexane or triquinoyl, is the sixfold ketone of cyclohexane and is considered an oxide of carbon [1]. Its core challenge is extreme instability. For decades, it was not observed in its neutral form and was considered a "hitherto elusive molecule" [2] [3]. Furthermore, what is often commercially sold as "this compound octahydrate" is, in fact, its stable geminal diol derivative, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1] [2]. This has caused significant historical confusion.

Has this compound ever been successfully detected? Yes, but only under very specific and controlled conditions. A 2021 study reported the first bulk synthesis and direct detection of C₆O₆ using a specialized mass spectrometry setup [2] [3].

  • Detection Method: Electrospray ionization mass spectrometry (ESI-MS).
  • Form Detected: The deprotonated form, C₆O₆H⁻.
  • Critical Requirement: The ESI-MS analysis was performed inside an inert atmosphere glovebox to prevent immediate decomposition by ambient moisture or air [2] [3].
  • Structural Confirmation: Tandem MS (MSⁿ) analysis showed consecutive losses of carbon monoxide (CO) molecules, confirming the structure of C₆O₆ [2] [3].

Troubleshooting Guide & Experimental Protocols

Here are solutions to common problems researchers face when working with this compound.

Common Issue Possible Reason Solution
Failed detection / No signal in MS Sample decomposition by ambient conditions [2] [3] Perform all sample handling and MS analysis in an inert atmosphere (e.g., glovebox).
Analyzing the wrong compound (the dihydrate) Verify starting material is genuine C₆O₆. Source from reputable suppliers and characterize via NMR/X-ray [1].
Unexpected decomposition products High sensitivity of the neutral C₆O₆ molecule [1] Work under strict inert conditions. Confirm detection via the C₆O₆H⁻ ion and its characteristic CO loss pattern in MSⁿ [2] [3].
Inability to reproduce synthesis Using published methods for the dihydrate, not C₆O₆ Follow the 2021 protocol of dehydrating C₆(OH)₁₂·2H₂O under controlled, inert conditions [2].

Protocol: Mass Spectrometric Detection of C₆O₆H⁻ This protocol is adapted from the 2021 benchmark study [2] [3].

  • Synthesis: Synthesize C₆O₆ via the controlled dehydration of authentic dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). The entire process must be conducted under an inert atmosphere.
  • Sample Preparation: Prepare a dilute solution of the synthesized C₆O₆ in a suitable, dry solvent. All manipulations must be done inside a glovebox.
  • Instrument Setup: Utilize a mass spectrometer with an ESI source. The key is to have the ESI source housed inside the glovebox to avoid any exposure to air during ionization and introduction into the mass analyzer.
  • Data Acquisition:
    • Acquire mass spectra in negative ion mode.
    • Look for the signal corresponding to the m/z of C₆O₆H⁻.
  • Confirmation (MSⁿ): Isolate the C₆O₆H⁻ ion and perform tandem mass spectrometry (MS², MS³, etc.). The primary confirmation is observing sequential losses of CO units (loss of 28 Da).

The diagram below visualizes the workflow for the successful detection of this compound.

Start Start with C₆(OH)₁₂·2H₂O (Dodecahydroxycyclohexane dihydrate) Step1 Controlled Dehydration (Under Inert Atmosphere) Start->Step1 Step2 Obtain C₆O₆ (this compound) Step1->Step2 Step3 Prepare Sample in Dry Solvent (Inside Glovebox) Step2->Step3 Step4 ESI-MS Analysis (Source inside Glovebox, Negative Mode) Step3->Step4 Step5 Detect C₆O₆H⁻ Ion Step4->Step5 Step6 Perform Tandem MS (MSⁿ) Step5->Step6 Step7 Confirm Sequential CO Loss Step6->Step7

Research Context and Future Directions

While C₆O₆ itself is highly unstable, its derivatives show practical promise. The table below summarizes key related compounds.

Compound / Anion Formula Key Characteristics & Relevance
Rhodizonate Anion C₆O₆²⁻ Stable counterpart of C₆O₆; salts used in organic electrode materials for batteries [1] [4].
Dodecahydroxycyclohexane Dihydrate C₆(OH)₁₂·2H₂O Stable, commercially available geminal diol; often mistaken for C₆O₆ [1].
C₆O₆⁻ Anion C₆O₆⁻ Detected in mass spectrometry from oligomerization of CO on metal anions [1].

Promising Research Applications

  • Organic Electrode Materials: Condensation products of this compound (like its stable dihydrate) with organic molecules (e.g., p-phenylenediamine) are being researched as cathode materials in lithium batteries [4]. These materials leverage reversible redox processes.
  • Fundamental Carbon Chemistry: As a fundamental oxocarbon, understanding C₆O₆ expands knowledge of carbon oxide chemistry and reactive intermediate stabilization [1] [2].

References

Technical Guidance: Stabilization Strategies and Validation

Author: Smolecule Technical Support Team. Date: February 2026

The extreme sensitivity of cyclohexanehexone (C₆O₆) means standard storage is not feasible. The strategy is to immediately process it into a stable, functional form. The following workflow outlines the core stabilization and validation process.

This compound Stabilization and Validation Workflow cluster_pathways Stabilization Pathways Start Start: C₆O₆ Synthesis A In-situ Processing Required Start->A B Stabilization Pathways A->B P1 Create Organic Electrode Composite Architecture B->P1 P2 Form Polymeric Material (e.g., via Condensation) B->P2 C Characterization & Stability Validation P1->C P2->C End Stable Material for Application C->End

Stabilization Pathway 1: Creating an Organic Electrode Composite

This method embeds C₆O₆ within a conductive network to prevent dissolution and enhance electrical conductivity [1].

  • Core Concept: Construct an insoluble and highly conductive C₆O₆-polymeric binder-carbon network [1].
  • Experimental Protocol:
    • Composite Fabrication: Mix the synthesized C₆O₆ material with a conductive carbon additive (e.g., carbon black, graphene) and a polymeric binder in a suitable solvent to form a homogeneous slurry.
    • Electrode Preparation: Coat the slurry onto a current collector (e.g., copper foil) and dry under vacuum at elevated temperature to remove all solvent traces.
    • Electrochemical Testing: Assemble the electrode into a test cell (e.g., a coin cell) in an inert atmosphere glovebox. Electrochemical stability is validated through cyclic voltammetry and galvanostatic charge-discharge cycling, which demonstrates the material's ability to maintain capacity over many cycles [1].
Stabilization Pathway 2: Forming Polymeric Materials

This approach uses chemical reactions to incorporate the C₆O₆ unit into a more robust polymer chain.

  • Core Concept: Use condensation reactions, for example with p-phenylenediamine, to create stable polymeric organic electrode materials [2].
  • Experimental Protocol:
    • Polycondensation Reaction: React C₆O₆ with a diamine linker in a controlled stoichiometry within an appropriate solvent and under inert atmosphere.
    • Product Isolation: Collect the resulting precipitate via filtration, then wash and dry it thoroughly.
    • Material Validation: Confirm the successful formation of the polymer and its properties using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA) [2].
Quantitative Stability Performance

The table below summarizes the stability achieved through the composite architecture pathway.

Material Form Test Conditions Stability Performance Key Achievement
C₆O₆ Composite Anode [1] 5.0 A g⁻¹ over 700 cycles Capacity of 814 mAh g⁻¹ retained Demonstrates extraordinary high-rate durability
C₆O₆ Composite Anode [1] 200 mA g⁻¹ Ultrahigh capacity of 1404 mAh g⁻¹ Proves feasibility of the eight-electron redox process

Frequently Asked Questions (FAQs)

Q1: Why can't I purchase and store pure, isolated this compound? A: The pure C₆O₆ molecule is highly unstable and has historically been elusive, often only detected in mass spectrometry experiments [3]. The material often sold as "this compound octahydrate" is actually its stable geminal diol derivative, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [3] [4]. True C₆O₆ is highly sensitive to ambient conditions, especially moisture [4].

Q2: What is the most critical parameter to control during experimental handling? A: Inert atmosphere is paramount. All synthesis, processing, and cell assembly involving C₆O₆ must be conducted in a controlled atmosphere, such as inside an argon-filled glovebox, to exclude moisture and oxygen [4].

Q3: How can I monitor the degradation of my material over time? A: For the composite electrode material, the primary method is electrochemical cycling. A significant and continuous drop in capacity over charge-discharge cycles indicates degradation or dissolution of the active material [1]. For precursor or polymeric materials, techniques like HPLC or mass spectrometry can track the appearance of degradation byproducts.

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Rapid capacity fade in battery tests. C₆O₆ dissolution in the electrolyte. Re-optimize the composite ratio; ensure a homogeneous mix and sufficient polymeric binder to trap C₆O₆ particles effectively [1].
Low initial capacity or no activity. Poor electronic conductivity. Increase the proportion of conductive carbon additive in the composite slurry to create a more percolating network [1].
Inconsistent results between batches. Air/moisture exposure during processing. Strictly control the synthesis and electrode fabrication environment; use rigorous inert atmosphere techniques (glovebox, Schlenk line) [4].

References

Cyclohexanehexone: Researcher FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the primary stability concern with cyclohexanehexone? A: this compound is highly unstable and extremely sensitive to ambient conditions, particularly moisture and air [1] [2]. It readily decomposes, making it one of the most challenging oxocarbons to handle.

Q: I've purchased a "this compound" standard. Is it the real compound? A: Probably not. Many chemicals sold under this name are actually dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), the geminal diol derivative [1] [3] [2]. You must verify the composition of your starting material through techniques like mass spectrometry.

Q: What is the safest environment for handling and analyzing pure C₆O₆? A: All handling and analysis must be performed in an inert atmosphere glovebox to rigorously exclude moisture and air [1] [2].

Q: How can I detect C₆O₆ via mass spectrometry? A: Due to its instability, direct ionization is difficult. A successful method involves:

  • Ionization Technique: Use electrospray ionization (ESI), a soft ionization technique that minimizes fragmentation [4] [2].
  • Detection Form: C₆O₆ is detected in the form of a deprotonated ion, [C₆O₆H]⁻ [1] [2].
  • Structural Confirmation: Employ tandem mass spectrometry (MSⁿ). The structure is confirmed by observing consecutive losses of carbon monoxide (CO) units from the precursor ion [1] [2].

Summary of Key Handling Precautions

The table below consolidates the critical hazards and required precautions for working with this compound.

Aspect Hazard / Consideration Required Precaution
Atmosphere Reacts with air and moisture [1] [2] Use an inert atmosphere glovebox for all procedures [1] [2]
Analysis Decomposition during standard mass spectrometry [1] Specialized ESI-MS setup within a glovebox [1] [2]
Storage Limited shelf life; high sensitivity [1] Store under strict inert conditions; note expiry [1]
Material Verification Commercial materials are often a different compound [3] Confirm chemical identity via MS or NMR prior to use [1] [3]

Experimental Workflow for MS Analysis of C₆O₆

For researchers aiming to conduct mass spectrometric analysis, the following workflow details the critical steps to successfully detect this elusive molecule, based on the published methodology [1] [2].

C6O6 MS Analysis Workflow Start Start: C6(OH)12·2H2O (Starting Material) Step1 Dehydration Step (Synthesize C6O6) Start->Step1 Step2 Environment Transfer (Move to Inert Glovebox) Step1->Step2 Step3 Sample Preparation (Dissolve in suitable solvent) Step2->Step3 Step4 MS Setup (Home-built ESI in glovebox) Step3->Step4 Step5 Ionization & Detection (As [C6O6H]- ion) Step4->Step5 Step6 Confirmation (MSn) (Observe consecutive CO losses) Step5->Step6 Result Result: Confirmed C6O6 Structure Step6->Result

Workflow Steps Explained:

  • Synthesis via Dehydration: The process begins with the dehydration of the more stable precursor, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), to generate the target C₆O₆ molecule [1] [2].
  • Inert Environment Transfer: The synthesized C₆O₆ must be transferred and maintained within an inert atmosphere glovebox for all subsequent steps to prevent decomposition [1] [2].
  • Sample Preparation: The compound is dissolved in a suitable solvent inside the glovebox.
  • Specialized MS Setup: A mass spectrometry setup, specifically an electrospray ionization (ESI) source, is installed inside the glovebox to avoid air/moisture exposure during introduction [1] [2].
  • Ionization and Detection: Using ESI, the sample is ionized. C₆O₆ is successfully detected as the deprotonated species [C₆O₆H]⁻ [1] [2].
  • Structural Confirmation: Tandem mass spectrometry (MSⁿ) is performed on the [C₆O₆H]⁻ ion. The confirmation of the C₆O₆ structure is achieved by observing a characteristic fragmentation pattern involving the sequential loss of several carbon monoxide (CO) units [1] [2].

References

C6O6 vs inorganic cathode materials energy density

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Common Inorganic Cathode Materials

Material Type Specific Capacity (mAh/g) Average Voltage (V) Energy Density (Wh/kg, estimated) Key Challenges
Ni-Rich NMC [1] [2] 180 - 220 ~3.7 ~660 - 814 Structural degradation, oxygen release at high voltage [3] [4].
Lithium Cobalt Oxide (LCO) [1] 140 - 180 ~3.8 ~532 - 684 High cost, limited thermal stability, capacity fade above 4.2V [1].
Lithium Iron Phosphate (LFP) [1] [2] 140 - 170 ~3.2 ~448 - 544 Lower energy density, but excellent safety and cycle life [1].
Lithium Manganese Oxide (LMO) [1] 100 - 120 ~4.0 ~400 - 480 Capacity fade due to manganese dissolution [1].

General Experimental Protocols for Cathode Evaluation

While a specific protocol for C₆O₆ is unavailable, the following outlines the standard methodology for evaluating a new cathode material's electrochemical performance, which would be applicable [5] [1].

Slurry Preparation Slurry Preparation Electrode Fabrication Electrode Fabrication Slurry Preparation->Electrode Fabrication Component List 80% Active Material 10% Conductive Carbon 10% Binder Slurry Preparation->Component List Cell Assembly Cell Assembly Electrode Fabrication->Cell Assembly Electrochemical Testing Electrochemical Testing Cell Assembly->Electrochemical Testing Assembly Details Cathode vs. Li-metal anode Glass fiber separator LiPF₆ in alkyl carbonates electrolyte Cell Assembly->Assembly Details Data Analysis Data Analysis Electrochemical Testing->Data Analysis Test Methods Galvanostatic Cycling (GCPL) Cyclic Voltammetry (CV) Electrochemical Impedance Spectroscopy (EIS) Electrochemical Testing->Test Methods Key Metrics Specific Capacity (mAh/g) Voltage Profile (V) Cycle Life Rate Capability Data Analysis->Key Metrics

What You Need to Know About Organic Cathodes

Although C₆O₆ is not confirmed, research into organic cathode materials is active. Here is some relevant context:

  • Promising Material Classes: Researchers are exploring quinone-based, amide-based, and other nitrogen-containing organic small molecules as cathodes, particularly for aqueous zinc-ion batteries [5]. Their performance is highly dependent on the specific molecular structure.
  • General Advantages & Challenges: Organic materials are valued for their structural diversity, potential environmental friendliness, and fast reaction kinetics. However, they often face significant challenges with electrical conductivity and dissolution in the electrolyte, which can lead to rapid capacity fade [5].

Suggestions for Further Research

  • Verify the Molecular Formula: Double-check the precise chemical formula and name of the material "C₆O₆." It is possible that it may be known by a different systematic name or is a hypothetical compound.
  • Search Specialized Databases: Use academic databases like SciFinder, Reaxys, or the IEEE Xplore Digital Library. These platforms can conduct precise searches based on molecular structure.
  • Broaden the Search Scope: Consider searching for high-performance quinone-based or other carbonyl-based organic cathodes, as C₆O₆ (if it is a carbonate or quinone) would fall into this category.

References

cyclohexanehexone derivative comparison H2 H3 properties

Author: Smolecule Technical Support Team. Date: February 2026

Known Forms of Cyclohexanehexone

Compound Name Molecular Formula Key Characteristics & Experimental Data

| This compound (Theoretical) [1] | C₆O₆ | • Status: Highly unstable; only observed as ionized fragments in mass spectrometry. • Synthesis: Generated via dehydration of its octahydrate; detected as C₆O₆H⁻ anion. [2] | | This compound Octahydrate(Stable Commercial Form) [1] [3] [4] | C₆O₆·8H₂O (typically C₆(OH)₁₂·2H₂O) [1] | • Status: Stable, commercially available solid. [4]Appearance: Powder. [4]Melting Point: Decomposes at 90-99°C. [3] [4]Storage: 2-8°C. [4]Application: Used as a building block for organic materials (e.g., in lithium battery electrodes). [5] |

Synthesis and Characterization of C₆O₆

Recent research has made progress in studying the elusive C₆O₆ molecule. The following workflow outlines the synthesis and key characterization method described in a 2021 study.

Start Start: C6(OH)12·2H2O (Octahydrate) Step1 Dehydration Reaction Start->Step1 Step2 Product: C6O6 (Pure this compound) Step1->Step2 Step3 Analysis: Electrospray Ionization Mass Spectrometry (ESI-MS) Step2->Step3 Step4 Detection: C6O6H- Anion Step3->Step4 Step5 Confirmation: Tandem MS (MSⁿ) Shows consecutive CO loss Step4->Step5

Experimental Protocol (Summarized) [2]:

  • Synthesis: The theoretical C₆O₆ molecule was generated through the dehydration of its common octahydrate form, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O).
  • Characterization: Due to its high instability, a new home-built electrospray ionization mass spectrometry (ESI-MS) setup within a glovebox was required for analysis.
  • Identification: The compound was successfully detected as the C₆O₆H⁻ anion. Its structure was confirmed using tandem mass spectrometry (MSⁿ), which showed consecutive losses of carbon monoxide (CO) units, a signature of its structure.

Applications and Further Research

While a direct H2/H3 comparison isn't possible, this compound is a valuable precursor. For instance, it has been used in polycondensation with p-phenylenediamine to create new organic electrode materials for lithium batteries [5]. This demonstrates its relevance in materials science.

To further your research, you could:

  • Verify the Nomenclature: Check the specific naming convention ("H2", "H3") in your source material. These may be internal codes for research compounds not yet widely published.
  • Explore Related Oxocarbons: Consider investigating other molecules in the oxocarbon family (such as rhodizonate salts) which may have similar redox properties and more extensively documented derivatives [1].
  • Consult Specialty Databases: Search chemical patent databases or specialized organic chemistry resources for any non-traditional naming of this compound derivatives.

References

triquinoyl vs glyoxylide efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profiles and Proposed Mechanisms

The following table summarizes the available information on these two substances.

Characteristic Triquinoyl (Cyclohexanehexone) Glyoxylide (as proposed by W.F. Koch)
Chemical Formula / Structure C₆O₆; the sixfold ketone of cyclohexane [1] Described by Koch as O=C=C=O (now known as ethylenedione) [2]
Stability & State Highly unstable; only observed in mass spectrometry [1]. Commercial "hydrate" is a different compound [1]. Proposed precursor (e.g., quinone) decomposes to highly reactive, transient molecules like ethylenedione (lifetime ~picoseconds) [2].
Proposed Mechanism of Action Historical claims of efficacy against diseases like diabetes and cancer, with no supported research [1]. A radical-based chain reaction initiated by hydrogen abstraction from a "toxin," leading to its oxidative degradation [2].
Level of Scientific Validation No rigorous experimental or clinical validation found. Considered an unsubstantiated alternative medicine ingredient [1]. No rigorous experimental or clinical validation found. Analysis suggests the proposed active form cannot be stored or transported [2].

Interpreted Experimental Protocol and Workflow

Since no formal, validated protocols were located, the diagram below reconstructs the historical proposed experimental workflow for Glyoxylide based on chemical analysis, and a general methodology for how such a therapy could be objectively validated today [2] [3].

G cluster_modern Modern Validation Pathway (Lacking) start Proposed Therapeutic Injection (1,4-Benzoquinone) step1 In Vivo Decomposition (Formation of Transient Radicals) start->step1 step2 Radical Initiation (H-Abstraction from Target) step1->step2 step3 Oxidation Chain Reaction (Peroxide Radical Propagation) step2->step3 step4 Theoretical Outcome (Detoxification/Pathogen Elimination) step3->step4 end Unvalidated Clinical Report step4->end m_start 1. Define Research Question & Formulate Falsifiable Hypothesis m_design 2. Design Controlled Experiment (Independent/Dependent Variables, Control Group) m_start->m_design m_conduct 3. Conduct Experiment & Collect Reproducible Data m_design->m_conduct m_analyze 4. Analyze Data & Compare to Predictions m_conduct->m_analyze m_validate 5. Peer Review & Independent Replication m_analyze->m_validate

The upper pathway visualizes the mechanism of action for Glyoxylide as interpreted from Dr. Koch's writings [2]. The lower "Modern Validation Pathway" highlights the essential steps for scientific validation that are notably absent from the historical records of these therapies [3].

Important Limitations and Conclusions

  • Lack of Empirical Evidence: The search results confirm that triquinoyl has never been properly isolated or tested and is considered highly unstable [1]. For glyoxylide, a chemical analysis concludes that its proposed active form (ethylenedione) is too transient to be stored or administered as a stable drug, which fundamentally challenges its use in therapy [2].
  • Reliance on Anecdotal Reports: Historical claims of efficacy for both compounds are based on clinical anecdotes and non-rigorous case studies, not controlled scientific experiments [1] [4].
  • Pathway Diagram as a Hypothesis: The signaling pathway and workflow diagram provided is a visual representation of a proposed mechanism and a validation standard, not an established scientific fact.

References

cyclohexanehexone vs cyclopentanepentone reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Basic Properties

The table below summarizes the available information on the synthesis and key characteristics of these two compounds.

Feature Cyclohexanehexone (C₆O₆) Cyclopentanepentone (C₅O₅)
Common Names Hexaketocyclohexane, Triquinoyl [1] Leuconic Acid [2]
Synthesis Precursor Tetrahydroxy-p-benzoquinone or Rhodizonic acid [2] Croconic acid [2]
Key Synthesis Step Oxidation of rhodizonic acid [2] Oxidation of croconic acid [2]
Stability Highly unstable; only observed in mass spectrometry [1]. Commercial "hydrate" is actually a hexa-diol derivative [1]. Information missing from search results.
Research Application Organic electrode material in lithium batteries (in polycondensed forms) [3]. Needed for studies on antioxidant and oxygen-carrier properties [2].

Experimental Synthesis Protocols

Here are the detailed methodologies for synthesizing these compounds as described in the literature.

  • Synthesis of this compound (Triquinoyl): The procedure starts with the oxidation of hexahydroxybenzene to tetrahydroxy-p-benzoquinone. This is further oxidized to rhodizonic acid. Finally, oxidation of rhodizonic acid yields triquinoyl (this compound) [2]. The specific oxidating agents and reaction conditions for the final step are not detailed in the available excerpt.

  • Synthesis of Cyclopentanepentone (Leuconic Acid): The process involves the oxidation of croconic acid to yield leuconic acid (cyclopentanepentone) [2]. Similar to the compound above, the exact experimental conditions for this final step are not provided in the search results.

Visualizing the Synthesis Pathway

The following diagram outlines the documented synthetic pathway for these oxocarbons, based on information from the National Institute of Standards and Technology (NIST) [2]. Please note that the specific reagents for the final oxidation steps are not specified in the available data.

G Synthetic Pathway to Cyclic Polyketones Glyoxal Glyoxal HHbenzene Hexahydroxybenzene Glyoxal->HHbenzene Self- condensation Inositols Inositols Inositols->HHbenzene Oxidation & Enolization THBQ Tetrahydroxy- p-benzoquinone HHbenzene->THBQ Oxidation Rhodizonic Rhodizonic Acid THBQ->Rhodizonic Oxidation Croconic Croconic Acid THBQ->Croconic Synthesis Pathway Triquinoyl Triquinoyl (this compound) Rhodizonic->Triquinoyl Oxidation (Reagent ?) Leuconic Leuconic Acid (Cyclopentanepentone) Croconic->Leuconic Oxidation (Reagent ?)

References

Performance Comparison of Quinone Cathode Materials

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name Specific Capacity (mAh g⁻¹) Current Density Cycle Life Energy Density Device Type
Calix[6]quinone (C6Q) [1] 423 (Initial) 0.1 C 195 (after 300 cycles) 1201 Wh kg⁻¹ Lithium-ion battery
Tetraamino-p-benzoquinone (TABQ) [2] 303 0.1 A g⁻¹ 213 (after 1000 cycles at 5 A g⁻¹) Information Missing Aqueous Zinc-Organic Battery
Calix[4]quinone (C4Q) [2] 335 20 mA g⁻¹ Information Missing Information Missing Aqueous Zinc Battery
Pyrene-4,5,9,10-tetraone (PTO) [2] 336 40 mA g⁻¹ Information Missing Information Missing Aqueous Zinc Battery

Experimental Context and Methodologies

The performance data in the table above were derived from specific experimental setups. Here are the key methodological details for the most relevant studies:

  • For Calix[6]quinone (C6Q) [1]: The high initial capacity of 423 mAh g⁻¹ was achieved in a lithium-ion battery configuration. The cathode was fabricated by immobilizing C6Q active material with ordered mesoporous carbon (CMK-3) to enhance electrical conductivity and stability. The electrolyte used was a conventional organic electrolyte for Li-ion cells. The cycling tests were conducted at a rate of 0.1 C.

  • For Tetraamino-p-benzoquinone (TABQ) [2]: The performance was evaluated in an aqueous zinc-organic battery. The cathode was made by homogeneously distributing TABQ over Ketjen Black (KB) spherical particles to form a conductive network. The battery used 1 M ZnSO₄ aqueous electrolyte and a zinc foil anode. The capacity of 303 mAh g⁻¹ was measured at 0.1 A g⁻¹, and the exceptional cycling stability was tested at a high current density of 5 A g⁻¹.

The relationship between the molecular structure of quinones and their role in a battery is illustrated below.

G QuinoneStructure Quinone Molecular Structure RedoxReaction Reversible Carbonyl (C=O) Redox Reaction QuinoneStructure->RedoxReaction  Enables ProtonInsertion Proton (H⁺) Insertion RedoxReaction->ProtonInsertion  Mechanism for  Aqueous Systems HighCapacity High Capacity Output ProtonInsertion->HighCapacity  Results in

Key Insights on Quinone Electrochemistry

  • Advantages of Proton Storage: In aqueous zinc batteries, quinone cathodes like TABQ primarily store energy through the reversible insertion of protons (H⁺) [2] [3]. Protons, being the smallest and lightest ions, enable rapid kinetics and high capacity because they cause minimal structural distortion in the electrode material [3]. The TABQ cathode exemplifies this with its high-rate capability and long cycle life [2].

  • Addressing Material Dissolution: A common challenge for small organic molecules in batteries is their dissolution in the electrolyte. The studied quinones address this through structural engineering:

    • TABQ uses a symmetric structure and hydrogen bonding to achieve very low solubility [2].
    • Calix[n]quinones use a bulky, macrocyclic structure to reduce dissolution [1].

How to Proceed with Your Comparison

The data indicates that C6Q is a top-performing quinone in non-aqueous lithium batteries, while materials like TABQ excel in aqueous zinc systems. To build a complete comparison guide for C6O6:

  • Search for Specific Studies: Look for research papers that explicitly mention "C6O6," "lithium rhodizonate," or "Li₂C₆O₆" as a battery cathode.
  • Compare Contexts: Ensure you are comparing batteries with the same chemistry (e.g., organic Li-ion vs. organic Li-ion, or aqueous Zn-ion vs. aqueous Zn-ion), as the performance is highly dependent on the device configuration.
  • Extract Metrics: When you find relevant papers, compile the same metrics as in the table above (specific capacity, current density, cycle life, etc.) for a direct comparison.

References

cyclohexanehexone computational vs experimental results

Author: Smolecule Technical Support Team. Date: February 2026

Cyclohexanehexone in Energy Storage: An Overview

This compound (C₆O₆) is an organic compound with a unique structure consisting of a cyclohexane ring where all six hydrogen atoms are replaced by carbonyl (C=O) groups [1]. This structure makes it a subject of significant interest in electrochemistry.

  • Theoretical Promise: As a perfect hexa-ketone, C₆O₆ offers the maximum possible number of electroactive carbonyl sites, predicting a high specific capacity through multi-electron redox reactions [2] [3].
  • Historical and Practical Challenges: For a long time, the C₆O₆ molecule was considered highly unstable and elusive. Many commercial reagents labeled as "this compound" are actually its stable hydrate form, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1] [4] [5]. Its practical use in batteries has been hampered by high solubility in common electrolytes and low intrinsic electronic conductivity [2]. Recent advances in synthesis and material engineering have begun to overcome these barriers, allowing for direct experimental investigation [4] [5] [2].

Computational Predictions vs. Experimental Results

The table below summarizes key performance metrics, comparing predictions from computational studies with results from recent experiments.

Performance Metric Computational Prediction & Rationale Experimental Results & Conditions

| Specific Capacity | 902 mAh g⁻¹ (Cathode): Based on a six-lithium-ion storage mechanism (theoretical six-electron redox) [3].

~1400 mAh g⁻¹ (Anode): Suggests a total eight-electron redox process is possible [2]. | 902 mAh g⁻¹: Achieved as a cathode at 20 mA g⁻¹, confirming the six-electron reaction [3].

1404 mAh g⁻¹: Achieved as an anode at 200 mA g⁻¹, confirming the eight-electron process [2]. | | Redox Mechanism | Cathode: Lithiation of C=O bonds to enolates (Li₆C₆O₆) [3].

Anode: Initial formation of Li₆C₆O₆, followed by a further two-electron pseudocapacitive step to form Li₈C₆O₆ dimers [2]. | Spectroscopy (Raman, IR) confirmed the C=O groups are electrochemically active. The eight-electron anode process was validated experimentally and with DFT [2] [3]. | | Cycling Stability | Not explicitly predicted, but solubility in electrolytes was a known major challenge. | Cathode: 82% capacity retention after 100 cycles at 50 mA g⁻¹ (using an ionic liquid electrolyte to limit solubility) [3].

Anode: 814 mAh g⁻¹ after 700 cycles at a high rate of 5.0 A g⁻¹ (achieved via a composite architecture) [2]. | | Rate Capability | High-rate capability suggested by the theoretical possibility of fast pseudocapacitive reactions [2]. | Excellent high-rate performance demonstrated in anodes, attributed to a composite design that enhances conductivity and utilizes pseudocapacitance [2]. |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key methodologies used in the cited research.

Material Synthesis and Characterization
  • Synthesis of C₆O₆: The foundational step involves the dehydration of C₆(OH)₁₂·2H₂O [4] [5]. This process is highly sensitive and requires stringent ambient condition control.
  • Material Characterization: The successful synthesis of C₆O₆, as opposed to its hydrate, was confirmed using a home-built electrospray ionization mass spectrometry (ESI-MS) setup operated inside a glovebox [4] [5]. Tandem MS (MSⁿ) analysis showed consecutive losses of CO molecules, definitively confirming the C₆O₆ structure [4] [5].
Electrode Engineering and Cell Assembly
  • Challenge: Overcoming C₆O₆'s high solubility and poor conductivity.
  • Cathode Approach: Using a high-polarity ionic liquid electrolyte to significantly reduce the material's dissolution [3].
  • Anode Approach: Constructing an insoluble and highly conductive network. This was achieved by creating a composite architecture of C₆O₆, a polymeric binder, and conductive carbon [2]. This design mitigates dissolution and facilitates electron transport and ion access.
Electrochemical and Spectroscopic Testing
  • Cell Testing: Standard coin-type cell assembly with lithium metal as the counter/reference electrode is used. Testing includes galvanostatic discharge/charge cycling at various current densities to measure capacity and cycle life [2] [3].
  • Mechanism Verification: The redox mechanism is probed using a combination of:
    • First-principles calculations (DFT) to model structures and reaction pathways [2] [3].
    • Vibrational spectroscopy (Raman and IR) to experimentally observe the changes in carbonyl bonds during the lithiation/delithiation process [2] [3].

Experimental Workflow for C₆O₆-Based Electrodes

For a visual summary, the following diagram illustrates the key stages involved in the development and testing of a C₆O₆-based electrode for lithium batteries.

Start Start: C₆(OH)₁₂·2H₂O Precursor Synth Material Synthesis (Controlled Dehydration) Start->Synth Char Material Characterization (ESI-MS in Glovebox, MSⁿ) Synth->Char Eng Electrode Engineering (Composite with Binder/Carbon) Char->Eng Test Electrochemical Testing (Cycling, Rate Performance) Eng->Test Mech Mechanism Analysis (DFT, Raman/IR Spectroscopy) Test->Mech

Interpretation and Research Implications

The data shows a strong correlation between computational models and experimental outcomes for C₆O₆'s core reaction mechanism and capacity. The key to bridging the gap between theoretical promise and practical performance lies in advanced material engineering that addresses intrinsic drawbacks like solubility.

For your work as a researcher, this suggests:

  • Computational studies are highly reliable for predicting the electrochemical activity and maximum theoretical capacity of novel organic molecules.
  • The primary focus of experimental development should be on designing composite materials and stable electrolyte systems to translate this inherent capacity into a stable, high-performance device.

References

×

XLogP3

-0.7

UNII

7ZR8062LFD

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

527-31-1

Wikipedia

Hexaketocyclohexane

Dates

Last modified: 08-15-2023

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